Technical Documentation Center

2-Nitro-1-pyrazin-2-yl-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Nitro-1-pyrazin-2-yl-ethanol

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacokinetic Properties of 2-Nitro-1-pyrazin-2-yl-ethanol Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical examination of the anticipated pharmacokinetic properties of 2-nitro-1-pyrazin-2-yl-ethanol anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of the anticipated pharmacokinetic properties of 2-nitro-1-pyrazin-2-yl-ethanol analogs, a class of compounds featuring a unique combination of a pyrazine ring, a nitroaromatic group, and an ethanol side chain. As no direct pharmacokinetic data for this specific chemical series is publicly available, this document synthesizes established principles from related chemical moieties to build a predictive framework for their absorption, distribution, metabolism, and excretion (ADME) profiles. We delve into the critical metabolic pathways, particularly the enzymatic reduction of the nitro group and the oxidation of the pyrazine ring, which are expected to be the primary determinants of the disposition and potential toxicity of these compounds.[1][2][3][4] Furthermore, this guide presents detailed, field-proven experimental protocols for in vitro metabolic stability and in vivo pharmacokinetic studies, designed to enable researchers to empirically validate these predictions. The content is structured to provide not just procedural steps, but the scientific rationale behind them, empowering drug development professionals to design robust studies and interpret the resulting data with confidence.

Introduction: A Tripartite Molecular Architecture

The pharmacokinetic profile of any drug candidate is intrinsically linked to its chemical structure. The 2-nitro-1-pyrazin-2-yl-ethanol scaffold presents a compelling case study in molecular design, combining three distinct functional regions, each with predictable and significant impacts on the molecule's journey through a biological system.

  • The Pyrazine Ring: As an aromatic diazine, the pyrazine ring is an electron-deficient heterocycle.[5] In medicinal chemistry, it often serves as a bioisostere for other aromatic rings.[5] Its nitrogen atoms can act as hydrogen bond acceptors, influencing receptor binding.[5] From a metabolic standpoint, the pyrazine ring and its substituents are susceptible to oxidative metabolism, primarily through side-chain oxidation and ring hydroxylation, followed by conjugation.[4][6][7]

  • The Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety that profoundly influences the molecule's physicochemical properties and metabolic fate.[1][3] The bioreduction of the nitro group is a critical metabolic pathway, proceeding through highly reactive nitroso and hydroxylamine intermediates to a more stable amine.[1][2] This reductive metabolism can be a double-edged sword: it is essential for the activation of certain prodrugs but can also lead to the formation of toxic, reactive metabolites that form covalent adducts with cellular macromolecules like DNA.[2][3]

  • The Ethanol Side Chain: The primary alcohol of the ethanol side chain provides a key site for Phase II conjugation reactions, particularly glucuronidation and sulfation.[8][9] This functional group enhances hydrophilicity and provides a direct route for rapid clearance and excretion.

Understanding the interplay of these three components is paramount to predicting the ADME properties and developing a successful drug candidate from this chemical series.

Predicted Metabolic Pathways: The Nexus of Reduction and Oxidation

The metabolism of 2-nitro-1-pyrazin-2-yl-ethanol analogs is anticipated to be a complex interplay between reductive pathways targeting the nitro group and oxidative/conjugative pathways targeting the pyrazine ring and ethanol side chain.

Phase I Metabolism: Biotransformation and Bioactivation

Phase I reactions introduce or expose functional groups, typically making the molecule more polar.[8] For this class of compounds, two competing Phase I pathways are of primary importance:

  • Nitroreduction: This is arguably the most critical metabolic route. The six-electron reduction of the nitro group to an amine is catalyzed by a variety of enzymes known collectively as nitroreductases.[1][2] These include both cytosolic enzymes and microsomal enzymes like NADPH:cytochrome P450 oxidoreductase and cytochrome P450 (CYP) itself.[1][2][10] The process occurs sequentially, forming nitroso and N-hydroxylamino intermediates.[1] These intermediates are often highly reactive and can undergo futile redox cycling, generating reactive oxygen species (ROS), or bind to macromolecules, which is a common mechanism of toxicity for nitroaromatic compounds.[1][2]

  • Oxidation: Concurrently, the pyrazine ring and its alkyl substituents are substrates for CYP-mediated oxidation.[4] Common reactions include hydroxylation of the pyrazine ring and oxidation of any alkyl side chains to carboxylic acids.[4][7] The resulting metabolites are then primed for Phase II conjugation.

Phase II Metabolism: Detoxification and Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[8][9]

  • Glucuronidation and Sulfation: The hydroxyl group of the ethanol side chain is an ideal substrate for conjugation with glucuronic acid (catalyzed by UGTs) or sulfate (catalyzed by SULTs).[8] Similarly, hydroxylated metabolites from ring oxidation can undergo the same conjugations.[4]

  • Glutathione Conjugation: The reactive nitroso intermediate formed during nitroreduction can be trapped by glutathione (GSH), a critical detoxification pathway that prevents covalent binding to other cellular components.[1]

  • Acetylation: The final amine metabolite from complete nitroreduction can be acetylated by N-acetyltransferases (NATs).

The following diagram illustrates the predicted major metabolic pathways.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation cluster_2 Excretion Parent 2-Nitro-1-pyrazin-2-yl-ethanol (Parent Compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases, CYP450 Reductase Oxidized Oxidized Pyrazine (Ring or Side-Chain) Parent->Oxidized CYP450 Oxidation Parent_Gluc Parent-Glucuronide/ Sulfate Parent->Parent_Gluc UGTs, SULTs Hydroxylamine N-Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductases GSH_Adduct GSH Adduct Nitroso->GSH_Adduct GSTs Amine Amino Metabolite Hydroxylamine->Amine Nitroreductases Amine_Acetate N-Acetyl Amine Amine->Amine_Acetate NATs Oxidized_Gluc Oxidized-Glucuronide/ Sulfate Oxidized->Oxidized_Gluc UGTs, SULTs Excretion Urine / Feces Parent_Gluc->Excretion Oxidized_Gluc->Excretion Amine_Acetate->Excretion GSH_Adduct->Excretion

Caption: Predicted metabolic pathways for 2-nitro-1-pyrazin-2-yl-ethanol analogs.

Core Pharmacokinetic Properties (ADME)

Absorption

Analogs in this series are likely small molecules, and oral absorption will be governed by a balance of lipophilicity and aqueous solubility.[11] The pyrazine ring itself is relatively polar. The nitro group increases polarity but also introduces a strong dipole. Modifications to other parts of the molecule (e.g., adding lipophilic substituents to the pyrazine ring) will be a key strategy to modulate oral absorption. In vitro models like Caco-2 permeability assays are essential early screens to predict intestinal absorption.

Distribution

Following absorption, the distribution will depend on plasma protein binding and tissue permeability. The polarity of the scaffold suggests that extensive distribution into lipophilic tissues like the brain might be limited unless specific structural modifications are made to increase lipophilicity.

Metabolism

As detailed in Section 2, metabolism is expected to be extensive and is the most critical aspect of the pharmacokinetic profile. The liver will be the primary site of metabolism, given the high concentration of CYP enzymes, reductases, and conjugating enzymes.[8] The rate and extent of metabolism will be the primary drivers of the compound's half-life and clearance. High metabolic instability can lead to poor oral bioavailability and short duration of action.

Excretion

The hydrophilic metabolites, particularly the glucuronide and sulfate conjugates, are expected to be efficiently eliminated from the body, primarily via the kidneys into the urine.[4][6] Some excretion of metabolites may also occur via the bile into the feces.

Experimental Protocols for Pharmacokinetic Evaluation

To move from prediction to empirical data, a series of standardized in vitro and in vivo experiments are required. The following protocols represent industry-standard approaches.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[12][13]

Rationale: This high-throughput assay is a cornerstone of early drug discovery.[14] It uses subcellular liver fractions (microsomes, which contain Phase I CYP enzymes) or intact cells (hepatocytes, which contain both Phase I and Phase II enzymes) to rank-order compounds based on their metabolic lability.[12][13] A compound that is rapidly metabolized in this assay is likely to have high clearance and low oral bioavailability in vivo.

Workflow Diagram:

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare stock solution of test compound (e.g., 10 mM in DMSO) E Initiate reaction by adding compound (Final concentration e.g., 1 µM) A->E B Thaw liver microsomes/hepatocytes and prepare incubation mixture D Pre-warm microsomes/ hepatocytes at 37°C B->D C Prepare NADPH regenerating system (Cofactor for CYP enzymes) F Add cofactor (NADPH) to start metabolism (T=0 sample taken before this) C->F D->E E->F G Incubate at 37°C with shaking. Collect aliquots at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction in aliquots with cold acetonitrile containing internal standard G->H I Centrifuge quenched samples to precipitate protein H->I J Analyze supernatant by LC-MS/MS to quantify remaining parent compound I->J K Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the NADPH-regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase). This continuously supplies the NADPH cofactor needed by CYP enzymes.

    • Prepare liver microsomes (e.g., human, rat) in the incubation buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension. Include control wells: a negative control without NADPH to measure non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., testosterone).[15]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound to all wells to a final concentration of 1 µM.

    • Take the T=0 time point sample immediately by transferring an aliquot to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard for LC-MS/MS analysis).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control.

    • Incubate the plate at 37°C with shaking.

  • Sampling & Quenching:

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the quenching plate. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenching plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[13]

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the concentration-time profile of a compound in the blood plasma of a living animal after administration, allowing for the calculation of key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[16][17]

Rationale: This study is the gold standard for understanding a drug's disposition in a whole biological system.[16] It integrates all ADME processes and is essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. A rodent model (typically rat or mouse) is used as a cost-effective and ethically regulated mammalian system.

Workflow Diagram:

In Vivo PK Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Modeling A Acclimate animals (e.g., Sprague-Dawley rats) and fast overnight (for oral dosing) C Administer compound to two groups: Group 1: Intravenous (IV) bolus (e.g., 1 mg/kg) Group 2: Oral gavage (PO) (e.g., 10 mg/kg) A->C B Prepare dosing formulations (e.g., solution for IV, suspension for PO) B->C D Collect serial blood samples from each animal at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) C->D E Process blood to isolate plasma (centrifugation with anticoagulant) D->E F Store plasma samples at -80°C until analysis E->F G Prepare plasma samples (e.g., protein precipitation or LLE) F->G H Quantify drug concentration in plasma using a validated LC-MS/MS method G->H I Plot plasma concentration vs. time for both IV and PO groups H->I J Calculate PK parameters using non-compartmental analysis software (AUC, CL, Vd, t½, Cmax, Tmax, F%) I->J

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Pre-Study:

    • Acclimate animals (e.g., 8 male Sprague-Dawley rats per group) to the facility.

    • Surgically implant jugular vein cannulas for serial blood sampling if required.

    • Fast animals overnight before oral dosing to ensure consistent gastric emptying.

  • Dosing:

    • Prepare the dosing formulations. For intravenous (IV) administration, the compound must be fully dissolved (e.g., in a solution of saline/DMSO/solubilizer). For oral (PO) administration, a suspension in a vehicle like 0.5% methylcellulose is common.

    • Divide animals into two main groups:

      • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation to separate the plasma.

    • Store the resulting plasma samples frozen at -80°C pending analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[18]

    • Thaw plasma samples and prepare them for analysis, typically by protein precipitation with acetonitrile.

    • Analyze the samples alongside a standard curve and quality control samples.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both the IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters.[19]

Data Presentation and Interpretation

Quantitative pharmacokinetic data should be summarized in a clear, tabular format to allow for easy comparison between different analogs or species.

Table 1: Representative Pharmacokinetic Parameters for Analog X in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax 2,5003,200ng/mLMaximum observed plasma concentration.
Tmax 0.081.0hTime to reach Cmax.
AUC(0-t) 4,80016,500hng/mLArea under the concentration-time curve from time 0 to the last measured point.
AUC(0-inf) 5,10017,200hng/mLArea under the curve extrapolated to infinity.
3.54.1hTerminal elimination half-life.
CL 3.27-mL/min/kgClearance: the volume of plasma cleared of the drug per unit time.
Vdss 0.95-L/kgVolume of distribution at steady state: apparent volume the drug distributes into.
F% -33.7%Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Results: In this hypothetical example, Analog X shows moderate clearance (CL) and a reasonable half-life (t½). The oral bioavailability (F%) of 33.7% suggests that a significant portion of the oral dose is either not absorbed from the gut or is eliminated by first-pass metabolism in the liver before reaching systemic circulation. This is a common profile for compounds with moderate to high metabolic instability.

Conclusion and Future Directions

The pharmacokinetic profile of 2-nitro-1-pyrazin-2-yl-ethanol analogs will be dictated by a complex balance of absorption, distribution, and particularly, extensive metabolism. The dual metabolic liabilities of the pyrazine ring (oxidation) and the nitro group (reduction) present a significant challenge for drug designers. The reductive metabolism of the nitro group is a key area of concern, as the formation of reactive intermediates could lead to toxicity.[3]

The experimental protocols outlined in this guide provide a robust framework for systematically evaluating these properties. Early in vitro screening for metabolic stability is crucial for identifying the most promising candidates to advance into more resource-intensive in vivo studies. By understanding the structure-metabolism relationships within this chemical series, researchers can rationally design next-generation analogs with optimized pharmacokinetic properties—balancing metabolic stability with desired pharmacological activity—to unlock their full therapeutic potential.

References

  • Participation of Cytochrome P-450 in the Reduction of Nitro Compounds by Rat Liver Microsomes. PubMed.
  • Phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled with high resolution mass spectrometry. PubMed.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology - ACS Publications.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC.
  • The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration. eLife.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI.
  • Pyrazines: occurrence, formation and biodegradation. PubMed.
  • The stability studies and in vitro hepatic microsomal metabolism of some alpha-phenyl-N-substituted nitrones in rats. PubMed.
  • Strategies for In Vitro Metabolic Stability Testing.
  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Metabolism in the rat of some pyrazine derivatives having flavour importance in foods.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • In vitro metabolic stability assays for the selected compounds. ResearchGate.
  • Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. PubMed.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • Phase II (Conjugation) Reactions.
  • Pyrazines in Drug Discovery. PharmaBlock.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Nitro-1-pyrazin-2-yl-ethanol as a Key Intermediate in Agrochemical Development

Introduction Pyrazine derivatives are privileged scaffolds in agrochemical discovery, frequently serving as the core pharmacophore in systemic fungicides, broad-spectrum herbicides, and insecticides. Among the most versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazine derivatives are privileged scaffolds in agrochemical discovery, frequently serving as the core pharmacophore in systemic fungicides, broad-spectrum herbicides, and insecticides. Among the most versatile building blocks for these active ingredients is 2-nitro-1-pyrazin-2-yl-ethanol .

The strategic value of this intermediate lies in its bifunctional aliphatic chain. The presence of both a hydroxyl group and a nitro group provides orthogonal handles for downstream functionalization. Most notably, the nitro group can be selectively reduced to yield 2-amino-1-pyrazin-2-yl-ethanol. This resulting aminoalcohol is a critical precursor for synthesizing complex pyrazine-linked heterocycles, particularly Succinate Dehydrogenase Inhibitors (SDHIs) , which are a dominant class of modern crop protection agents [1].

Chemical Rationale & Causality

The synthesis of 2-nitro-1-pyrazin-2-yl-ethanol relies on the Henry (nitroaldol) reaction between pyrazine-2-carbaldehyde and nitromethane. The choice of reaction conditions dictates both the yield and the purity of the intermediate.

  • Base Selection (TEA vs. t-BuOK): Pyrazine-2-carbaldehyde is highly electron-deficient, making the formyl carbon exceptionally electrophilic. Utilizing strong bases like potassium tert-butoxide (t-BuOK) can trigger unwanted side reactions, such as the Cannizzaro reaction or extensive aldol condensation/polymerization, unless strictly maintained at cryogenic temperatures (0–5 °C). Conversely, the use of Triethylamine (TEA) at ambient temperature (20 °C) provides a milder, more controlled deprotonation of nitromethane. This drives the equilibrium toward the desired nitroalcohol with superior yields (>93%) while avoiding degradation of the sensitive pyrazine core [2].

  • Reduction Strategy (Transfer Hydrogenation): Converting the nitro intermediate to an aminoalcohol requires careful catalyst selection. Direct high-pressure hydrogenation can lead to the over-reduction of the aromatic pyrazine ring. Catalytic transfer hydrogenation using ammonium formate and Pd/C is highly chemoselective for the aliphatic nitro group, ensuring the integrity of the heteroaromatic ring.

Quantitative Data: Optimization of the Henry Reaction

The following table summarizes the causal relationship between base selection, reaction conditions, and the resulting yield of 2-nitro-1-pyrazin-2-yl-ethanol based on established synthetic protocols [2].

Base CatalystSolventTemperatureTimeYieldByproduct Risk
Triethylamine (TEA) Nitromethane (neat)20 °C1.0 h93.3% Low
Potassium tert-butoxide (t-BuOK) Tetrahydrofuran (THF)0–5 °C0.25 h64.0% High (Cannizzaro/Polymerization)

Agrochemical Workflow & Mechanism of Action

Once converted to an aminoalcohol, the scaffold is typically acylated or alkylated to form active ingredients. In fungicidal applications, pyrazine-carboxamides act as SDHIs. They penetrate fungal mitochondria and competitively bind to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase). This halts the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to ATP depletion and pathogen death [3].

Synthesis A Pyrazine-2-carbaldehyde + Nitromethane B 2-Nitro-1-pyrazin-2-yl-ethanol (Intermediate) A->B Henry Reaction (TEA, RT, 1h) C 2-Amino-1-pyrazin-2-yl-ethanol (Building Block) B->C Reduction (Pd/C, NH4HCO2) D Agrochemical Active (e.g., SDHI Fungicide) C->D Scaffold Derivatization

Synthetic workflow from pyrazine-2-carbaldehyde to agrochemical active ingredients.

MOA A Pyrazine-derived Agrochemical B Fungal Mitochondria (Complex II) A->B Penetration C Succinate Dehydrogenase (SDH) Inhibition B->C Binding to Ubiquinone Site D Blockade of Electron Transport C->D E ATP Depletion & Fungal Cell Death D->E

Mechanism of action for pyrazine-based succinate dehydrogenase inhibitor (SDHI) fungicides.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol via Henry Reaction

Note: Nitromethane is a flammable and potentially explosive hazard under high heat or shock. Conduct all operations in a well-ventilated fume hood behind a blast shield.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carbaldehyde (770 mg, 7.12 mmol).

  • Solvent Addition: Suspend the aldehyde in 10 mL of anhydrous nitromethane. Nitromethane acts as both the reactant and the solvent in this mild protocol.

  • Catalysis: Slowly add triethylamine (TEA) (721 mg, 7.12 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (20 °C) for exactly 1 hour.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess nitromethane and TEA.

  • Purification: Load the crude residue onto a silica gel flash chromatography column. Elute with a gradient of 0–5% Methanol in Dichloromethane (MeOH/CH₂Cl₂).

  • Self-Validation Step:

    • TLC Check: Spot the product fractions on a silica TLC plate. The desired product will show an Rf​=0.2 in 5% MeOH/CH₂Cl₂ under UV light (254 nm).

    • Yield Verification: Evaporate the product fractions to afford the title compound (~1124 mg, 93.3% yield) [2].

Protocol 2: Chemoselective Reduction to 2-Amino-1-pyrazin-2-yl-ethanol
  • Preparation: Dissolve 2-nitro-1-pyrazin-2-yl-ethanol (5.0 mmol) in a 1:1 mixture of anhydrous Methanol and THF (20 mL). Degas the solution with nitrogen for 10 minutes.

  • Reagent Addition: Add ammonium formate (25.0 mmol, 5 equiv) followed by 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).

  • Reaction: Stir the suspension vigorously at room temperature for 18 hours under a nitrogen atmosphere. The use of ammonium formate prevents the over-reduction of the pyrazine ring.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Self-Validation Step:

    • Ninhydrin Stain: Spot the filtrate on a TLC plate and heat with ninhydrin stain. A deep purple/blue spot confirms the presence of the primary aliphatic amine.

    • LC-MS Check: Concentrate the filtrate and analyze via LC-MS. Confirm the mass shift from the nitro compound to the amino compound (Expected [M+H]+≈140.1 m/z).

References

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Patent WO2005040159A1 - 4-(pyrazol-3-ylamino) pyrimidine derivatives for use in the treatment of cancer (Synthetic Methodology for Pyrazine-2-carbaldehyde derivatives)
  • SDHI Fungicides - Mode of Action and Resistance Source: Fungicide Resistance Action Committee (FRAC) URL:[Link]

Application

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol

Abstract This document provides a comprehensive guide for the biocatalytic synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol, a valuable chiral building block in pharmaceutical and fine chemical industries.[1][2] The synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the biocatalytic synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol, a valuable chiral building block in pharmaceutical and fine chemical industries.[1][2] The synthesis of chiral β-nitroalcohols is of significant interest due to their versatile reactivity, allowing for their conversion into other important molecules like β-aminoalcohols.[3][4][5] Traditional chemical methods often necessitate harsh conditions and hazardous reagents, while biocatalysis offers a greener, more selective, and efficient alternative.[3][6] This guide details two primary biocatalytic strategies: the direct asymmetric Henry (nitroaldol) reaction catalyzed by hydroxynitrile lyases (HNLs) and the asymmetric reduction of a precursor α-nitroketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).[4][7] We provide detailed, step-by-step protocols for enzyme selection, reaction optimization, product synthesis, and purification, along with expert insights into the rationale behind experimental choices and potential challenges.

Introduction: The Case for a Biocatalytic Approach

Pyrazine derivatives are prevalent scaffolds in many biologically active compounds, including pharmaceuticals and flavor agents.[8][9][10] The target molecule, 2-Nitro-1-pyrazin-2-yl-ethanol, is a chiral β-nitroalcohol, a class of compounds highly valued as synthetic intermediates.[1][3] The stereochemistry of these molecules is crucial for their biological activity. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis due to its high enantioselectivity, regioselectivity, and operation under mild, environmentally benign conditions.[3][11][12] This approach circumvents many of the drawbacks associated with traditional chemical synthesis, such as the use of toxic reagents and the formation of unwanted byproducts.[13]

This guide explores two robust biocatalytic pathways for the synthesis of enantiopure 2-Nitro-1-pyrazin-2-yl-ethanol, providing researchers with the necessary protocols to implement these green and efficient methods.

Strategic Overview: Two Biocatalytic Pathways

Two principal biocatalytic routes are presented for the synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol. The choice of pathway will depend on substrate availability, desired enantiomer, and available enzyme libraries.

Pathway A: Asymmetric Henry (Nitroaldol) Reaction This pathway involves the direct carbon-carbon bond formation between pyrazine-2-carboxaldehyde and nitromethane, catalyzed by a stereoselective enzyme, such as a hydroxynitrile lyase (HNL).[4][14] HNLs, particularly (R)-selective and (S)-selective variants, have been successfully employed for the synthesis of various chiral β-nitroalcohols.[14][15]

Pathway B: Asymmetric Reduction of an α-Nitroketone This two-step approach begins with the chemical synthesis of the prochiral α-nitroketone, 2-nitro-1-(pyrazin-2-yl)ethan-1-one. This intermediate is then stereoselectively reduced to the target β-nitroalcohol using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED).[6][7][16] A wide range of commercially available ADHs can afford either the (S) or (R)-enantiomer with high conversion and enantioselectivity.[7][17]

Biocatalytic_Pathways cluster_0 Pathway A: Asymmetric Henry Reaction cluster_1 Pathway B: Asymmetric Ketone Reduction Pyrazine-2-carboxaldehyde Pyrazine-2-carboxaldehyde HNL HNL Pyrazine-2-carboxaldehyde->HNL Nitromethane Nitromethane Nitromethane->HNL Product_A 2-Nitro-1-pyrazin-2-yl-ethanol HNL->Product_A Precursor_Ketone 2-Nitro-1-(pyrazin-2-yl)ethan-1-one ADH_KRED ADH_KRED Precursor_Ketone->ADH_KRED Product_B 2-Nitro-1-pyrazin-2-yl-ethanol ADH_KRED->Product_B

Figure 1: Overview of the two primary biocatalytic pathways for the synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol.

Materials and Reagents

Reagent/Material Supplier Grade
Pyrazine-2-carboxaldehydeSigma-Aldrich≥98%
NitromethaneSigma-Aldrich≥96%
2-AcetylpyrazineSigma-Aldrich≥98%
CarbonyldiimidazoleSigma-Aldrich≥97%
Sodium HydrideSigma-Aldrich60% dispersion in mineral oil
(R)-selective HNL (Arabidopsis thaliana)Commercially availableLyophilized powder
(S)-selective HNL (Hevea brasiliensis)Commercially availableLyophilized powder
ADH/KRED Screening Kite.g., Johnson Matthey, Codexis-
NAD(P)H, NAD(P)+Sigma-Aldrich≥98%
Glucose Dehydrogenase (GDH)Sigma-Aldrich-
D-GlucoseSigma-AldrichReagent grade
Isopropyl Alcohol (IPA)Fisher ScientificHPLC grade
Ethyl AcetateFisher ScientificHPLC grade
HexaneFisher ScientificHPLC grade
MethanolFisher ScientificHPLC grade
Celite®Sigma-Aldrich-
Anhydrous Sodium SulfateFisher Scientific-
Deuterated Chloroform (CDCl3)Cambridge Isotope Laboratorieswith 0.03% (v/v) TMS
Chiral HPLC ColumnsPhenomenex, Daicele.g., Lux® Cellulose-1, Chiralpak® AD-H

Experimental Protocols

Pathway A: Hydroxynitrile Lyase (HNL) Catalyzed Henry Reaction

This protocol outlines the direct synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol from pyrazine-2-carboxaldehyde and nitromethane.

4.1.1. Enzyme Screening and Selection

The initial step is to screen a panel of HNLs to identify an enzyme with good activity and stereoselectivity for the desired reaction. Both (R)- and (S)-selective HNLs should be tested.

Protocol 4.1.1: HNL Screening

  • Prepare Stock Solutions:

    • Pyrazine-2-carboxaldehyde: 100 mM in DMSO.

    • Nitromethane: 1 M in DMSO.

    • Enzyme: 10 mg/mL in 50 mM citrate buffer, pH 5.0.

  • Reaction Setup (in 1.5 mL microcentrifuge tubes):

    • 500 µL of 50 mM citrate buffer (pH 5.0).

    • 10 µL of pyrazine-2-carboxaldehyde stock (final concentration: 2 mM).

    • 20 µL of nitromethane stock (final concentration: 40 mM).

    • 50 µL of enzyme solution.

  • Incubation: Incubate the reactions at 25°C with shaking (200 rpm) for 24 hours.

  • Work-up:

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 2 minutes.

    • Carefully transfer the organic layer to a new tube.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by chiral HPLC to determine conversion and enantiomeric excess (ee).

4.1.2. Optimization of Reaction Conditions

Once a suitable HNL is identified, optimize the reaction parameters to maximize yield and enantioselectivity.

Parameter Range to be Tested Rationale
pH 4.0 - 7.0Enzyme activity and stability are pH-dependent.
Temperature 20°C - 40°CBalances reaction rate and enzyme stability.
Co-solvent 5-20% (v/v) DMSO, MeCN, THFImproves substrate solubility.
Substrate Ratio 1:10 to 1:50 (aldehyde:nitromethane)Excess nitromethane can drive the reaction forward.

4.1.3. Preparative Scale Synthesis

Protocol 4.1.3: HNL-Catalyzed Synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol

  • To a 50 mL round-bottom flask, add 20 mL of 50 mM citrate buffer (optimized pH).

  • Add the optimized amount of co-solvent.

  • Dissolve 108 mg (1 mmol) of pyrazine-2-carboxaldehyde.

  • Add the optimized molar excess of nitromethane (e.g., 3.05 g, 50 mmol).

  • Add 50 mg of the selected HNL.

  • Stir the reaction at the optimized temperature for 24-48 hours, monitoring by TLC or HPLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).

Pathway B: ADH/KRED-Catalyzed Reduction of 2-Nitro-1-(pyrazin-2-yl)ethan-1-one

This pathway involves the chemo-enzymatic synthesis of the target nitroalcohol.

4.2.1. Chemical Synthesis of the α-Nitroketone Precursor

The precursor, 2-nitro-1-(pyrazin-2-yl)ethan-1-one, can be synthesized from 2-acetylpyrazine.[7]

Protocol 4.2.1: Synthesis of 2-Nitro-1-(pyrazin-2-yl)ethan-1-one

  • Safety Note: This reaction should be performed in a well-ventilated fume hood.

  • To a stirred solution of 2-acetylpyrazine (1.22 g, 10 mmol) in dry THF (50 mL) at 0°C under a nitrogen atmosphere, add carbonyldiimidazole (1.78 g, 11 mmol).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, suspend sodium hydride (60% in mineral oil, 440 mg, 11 mmol) in dry THF (20 mL) and add nitromethane (0.67 g, 11 mmol) dropwise at 0°C.

  • Stir the nitromethane salt suspension for 30 minutes at room temperature.

  • Add the activated 2-acetylpyrazine solution to the nitromethane salt suspension at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane:ethyl acetate).

4.2.2. Enzyme Screening and Selection

Screen a library of ADHs and KREDs to find an enzyme that reduces the α-nitroketone with high conversion and enantioselectivity.

Protocol 4.2.2: ADH/KRED Screening

  • Prepare Stock Solutions:

    • 2-Nitro-1-(pyrazin-2-yl)ethan-1-one: 50 mM in DMSO.

    • NAD(P)H: 20 mM in 100 mM phosphate buffer, pH 7.0.

    • Glucose: 1 M in water.

    • Glucose Dehydrogenase (GDH): 10 mg/mL in buffer.

  • Reaction Setup (in 96-well plates):

    • 150 µL of 100 mM phosphate buffer (pH 7.0).

    • 10 µL of α-nitroketone stock (final concentration: 2.5 mM).

    • 5 µL of NAD(P)H stock.

    • 10 µL of glucose stock.

    • 5 µL of GDH solution.

    • 1-2 mg of each lyophilized ADH/KRED.

  • Incubation: Seal the plate and incubate at 30°C with shaking for 24 hours.

  • Work-up and Analysis: Extract with ethyl acetate and analyze by chiral HPLC as described in Protocol 4.1.1.

4.2.3. Preparative Scale Synthesis

Protocol 4.2.3: ADH/KRED-Catalyzed Synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol

  • In a 100 mL flask, dissolve 167 mg (1 mmol) of 2-nitro-1-(pyrazin-2-yl)ethan-1-one in 10 mL of isopropanol (which also serves as a co-substrate for cofactor regeneration with some ADHs).

  • Add this solution to 40 mL of 100 mM phosphate buffer (pH 7.0).

  • Add NAD(P)+ (1 mg) and the selected ADH/KRED (20-50 mg). If using GDH for regeneration, add D-glucose (1.5 equivalents).

  • Stir the reaction at 30°C for 24-48 hours. Monitor progress by HPLC.

  • After completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Experimental_Workflow cluster_A Pathway A cluster_B Pathway B A1 Enzyme Screening (HNLs) A2 Reaction Optimization A1->A2 A3 Preparative Synthesis A2->A3 A4 Purification A3->A4 Target Target Molecule: 2-Nitro-1-pyrazin-2-yl-ethanol A4->Target B1 Chemical Synthesis of α-Nitroketone B2 Enzyme Screening (ADHs/KREDs) B1->B2 B3 Preparative Bioreduction B2->B3 B4 Purification B3->B4 B4->Target Start Start Start->A1 Start->B1

Figure 2: General experimental workflow for the biocatalytic synthesis of the target molecule.

Product Purification and Characterization

5.1. Purification

The crude product from either pathway can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.

5.2. Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the purified product using 1H and 13C NMR spectroscopy.

5.2.2. Chiral High-Performance Liquid Chromatography (HPLC) Determine the enantiomeric excess (ee) of the product using a chiral stationary phase column.[18][19][20][21]

Protocol 5.2.2: Chiral HPLC Analysis

  • Column: Chiralpak AD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess.

Troubleshooting

Problem Possible Cause Solution
Low Conversion Poor enzyme activity/stabilityRe-screen enzymes; optimize pH, temperature, and co-solvent.
Substrate/product inhibitionDecrease initial substrate concentration; consider fed-batch approach.
Low Enantioselectivity Suboptimal reaction conditionsRe-optimize temperature and co-solvent.
Racemization of productCheck product stability at the reaction pH.
Difficulty in Purification Presence of unreacted starting materialsImprove reaction conversion; optimize chromatography conditions.
Formation of byproductsAnalyze byproducts to understand side reactions; adjust conditions accordingly.

Conclusion

This application note provides a detailed framework for the biocatalytic synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol using two distinct and effective enzymatic strategies. By leveraging the high selectivity of enzymes such as HNLs and ADHs/KREDs, researchers can produce this valuable chiral intermediate in an environmentally friendly and efficient manner. The provided protocols for enzyme screening, reaction optimization, and product analysis serve as a robust starting point for developing a scalable and sustainable manufacturing process.

References

  • Benchchem. Application Notes and Protocols for the Biocatalytic Reduction of Nitro Compounds to Amino Alcohols.
  • Xu, F., Wang, J., Liu, B., Wu, Q., & Lin, X. (2011). Enzymatic synthesis of optical pure β-nitroalcohols by combining d-aminoacylase-catalyzed nitroaldol reaction and immobilized lipase PS-catalyzed kinetic resolution. RSC Publishing.
  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI.
  • Rao, D. H. S., Chatterjee, A., & Padhi, S. K. (2020). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry.
  • Padhi, S. K., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed.
  • PMC. (n.d.). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols.
  • MDPI. (2022). Nitroaldol Reaction. Encyclopedia.
  • RSC Publishing. (n.d.). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Available from: [Link]

  • Milner, S. E., Moody, T. S., & Maguire, A. R. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac.
  • Queen's University Belfast. (n.d.). Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S).
  • Research Square. (2025). Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential.
  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • PMC. (n.d.). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles.
  • ResearchGate. (2025). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. Available from: [Link]

  • KTH Diva. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies.
  • Frontiers. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Available from: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Purification of Common Laboratory Chemicals. (n.d.). Ethanol.
  • ResearchGate. (n.d.). The transaminase mediated asymmetric synthesis of 2‐aminotetralines 3... Available from: [Link]

  • MDPI. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Available from: [Link]

  • Benchchem. (n.d.). Application Note: HPLC Purification of β-Nitro Alcohols Derived from 2-Nitropentane.
  • Johnson Matthey. (n.d.). Alcohol dehydrogenase enzyme (keto reductase). Available from: [Link]

  • Wiley Online Library. (n.d.). Flavin-Dependent Nitroreductases: Privileged Enzymes for Chemical and Photochemical Synthesis. Available from: [Link]

  • Benchchem. (n.d.). Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol.
  • ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Available from: [Link]

  • Google Patents. (n.d.). WO2003062399A2 - Biocatalytic reduction of nitro groups.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • University of Groningen. (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. Available from: [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: [Link]

  • ResearchGate. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. Available from: [Link]

  • PubMed. (2019). Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria. Available from: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Springer Nature. (n.d.). Biocatalysis. Available from: [Link]

  • Google Patents. (n.d.). WO2023288257A2 - Biocatalytic coupling reactions toward regioselectively enriched substituted pyrazines.
  • PMC. (n.d.). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • New Journal of Chemistry. (n.d.). Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. Available from: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for 2-Nitro-1-pyrazin-2-yl-ethanol crystallization

Technical Support Center: Crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol Welcome to the dedicated technical support guide for the crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol. This document is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol

Welcome to the dedicated technical support guide for the crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent selection and troubleshooting common crystallization challenges. Our approach is rooted in fundamental physicochemical principles to empower you to make informed, data-driven decisions during your process development.

Section 1: Frequently Asked Questions (FAQs) - The First Principles of Solvent Selection

This section addresses foundational questions regarding the crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol, focusing on the rationale behind solvent choice.

Q1: What are the key molecular features of 2-Nitro-1-pyrazin-2-yl-ethanol that dictate solvent selection?

A1: The molecular structure of 2-Nitro-1-pyrazin-2-yl-ethanol contains several key functional groups that govern its solubility and crystallization behavior:

  • Pyrazine Ring: A nitrogen-containing aromatic heterocycle, which is weakly basic and can participate in π-π stacking interactions.

  • Nitro Group (-NO2): A strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): A polar group that can act as both a hydrogen bond donor and acceptor.

Based on these features, the molecule is predicted to be polar.[1] The "like dissolves like" principle suggests that polar solvents will be the most effective for dissolution.[2] Therefore, the initial solvent screening should focus on polar protic and polar aprotic solvents.

Q2: How do I systematically screen for a primary crystallization solvent?

A2: A systematic solvent screen is crucial for identifying a solvent that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2][3] This differential solubility is the driving force for high-yield crystallization upon cooling.[2]

A recommended approach involves small-scale solubility trials. A known mass of your compound is tested against a fixed volume of various solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point). The ideal single solvent will dissolve the compound completely at a high temperature but show poor solubility at a low temperature.[2][4]

Q3: When should I consider using a mixed solvent (binary) system?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[2] This is common when a compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent) across the desired temperature range.[2][5] By dissolving the compound in a minimal amount of the hot "good" solvent and then titrating with the "anti-solvent," you can induce crystallization by reducing the overall solubility of the solute in the mixture.[2][4][6] For 2-Nitro-1-pyrazin-2-yl-ethanol, a potential binary system could be Ethanol (good solvent) and Water (anti-solvent).[2]

Q4: What is the Metastable Zone Width (MSZW) and why is it critical for my crystallization process?

A4: The Metastable Zone Width (MSZW) is the region between the solubility curve and the spontaneous nucleation curve.[7][8] Within this zone, the solution is supersaturated but crystal nucleation has not yet occurred.[7][8] A wider MSZW allows for better control over the crystallization process, as it is less prone to spontaneous, uncontrolled nucleation. Operating within this zone allows for controlled crystal growth on existing seed crystals, leading to larger, more uniform crystals.[9] The MSZW is influenced by factors like cooling rate, agitation, and impurity levels.[9][10]

Section 2: Experimental Guides & Protocols

This section provides detailed, step-by-step protocols for key experiments in crystallization process development.

Protocol 2.1: Systematic Solvent Screening for Primary Solvent Identification

Principle: This protocol aims to efficiently identify suitable single solvents for cooling crystallization by assessing the solubility of 2-Nitro-1-pyrazin-2-yl-ethanol at two different temperatures. An ideal solvent will exhibit a significant positive change in solubility with temperature.

Materials:

  • 2-Nitro-1-pyrazin-2-yl-ethanol

  • Selection of solvents (See Table 1)

  • Small-scale vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir plate and stir bars

  • Heating block or water bath

  • Thermometer/temperature probe

Procedure:

  • Preparation: Place a small, known amount (e.g., 20 mg) of 2-Nitro-1-pyrazin-2-yl-ethanol into several labeled vials.

  • Room Temperature Solubility: To each vial, add a measured volume (e.g., 0.2 mL) of a different solvent from Table 1. Stir vigorously at room temperature (e.g., 25°C) for at least 1 hour. Observe if the solid dissolves completely.

  • Elevated Temperature Solubility: For solvents where the compound was not fully soluble at room temperature, transfer the vials to a heating block or water bath set to a higher temperature (e.g., 60°C or just below the solvent's boiling point). Stir for 30 minutes and observe solubility.

  • Cooling and Observation: If the compound dissolved at the higher temperature, allow the vial to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try inducing nucleation by scratching the inside of the vial with a glass rod.[5][11][12]

  • Analysis: Record your observations in a table similar to Table 2. The best candidates for cooling crystallization are solvents that show poor solubility at room temperature but complete dissolution at the elevated temperature, followed by good crystal formation upon cooling.

Table 1: Suggested Solvents for Initial Screening This table provides a list of common solvents organized by polarity, which are suitable starting points for the crystallization of a polar molecule like 2-Nitro-1-pyrazin-2-yl-ethanol.[13][14]

Solvent ClassSolventBoiling Point (°C)Polarity IndexH-Bonding
Polar Protic Water10010.2Donor & Acceptor
Methanol655.1Donor & Acceptor
Ethanol784.3Donor & Acceptor
Isopropanol (IPA)823.9Donor & Acceptor
Polar Aprotic Acetonitrile825.8Acceptor
Acetone565.1Acceptor
Ethyl Acetate774.4Acceptor
Tetrahydrofuran (THF)664.0Acceptor
Less Polar Dichloromethane (DCM)403.1Weak Acceptor
Toluene1112.4None

Table 2: Example Solvent Screening Data Log

SolventSolubility at 25°C (20 mg in 0.2 mL)Solubility at 60°C (20 mg in 0.2 mL)Observations Upon CoolingCrystal Habit/Quality
EthanolSparingly SolubleFully SolubleCrystalline solid formsNeedles
WaterInsolubleInsolubleNo changeN/A
Ethyl AcetateSparingly SolubleFully SolubleFine powder precipitatesPoor
AcetoneFully SolubleFully SolubleNo crystals form (too soluble)N/A
Protocol 2.2: Determination of Metastable Zone Width (MSZW)

Principle: This protocol uses a polythermal technique to determine the MSZW by measuring the temperature at which nucleation occurs for solutions of known concentration upon controlled cooling.[9] This data is essential for designing a robust, scalable crystallization process. Modern process analytical technology (PAT) like probe-based particle tracking (e.g., Lasentec FBRM) can automate and enhance the precision of this measurement.[7][9]

Procedure (Manual Turbidity Method):

  • Prepare Saturated Solutions: Prepare several solutions of 2-Nitro-1-pyrazin-2-yl-ethanol in the chosen solvent at different, known saturation temperatures (T_sat). This is achieved by creating a slurry with excess solid, heating and stirring at a specific temperature for an extended period, and then filtering the excess solid to get a clear, saturated solution.

  • Controlled Cooling: Place a known volume of a filtered, saturated solution in a jacketed vessel with controlled temperature programming, agitation, and a turbidity probe (or observe visually against a dark background with a light source).

  • Cooling Ramp: Start cooling the solution at a constant, slow rate (e.g., 0.5 °C/min).

  • Detect Nucleation: Record the temperature (T_nuc) at which the first sign of turbidity (cloudiness) appears. This indicates the onset of spontaneous nucleation.[15]

  • Calculate MSZW: The MSZW for that concentration and cooling rate is calculated as ΔT = T_sat - T_nuc.

  • Repeat: Repeat steps 2-5 for different saturation temperatures and cooling rates to map out the metastable zone.

Section 3: Visualized Workflows and Logic

Visual diagrams help clarify complex processes. The following workflows are presented in Graphviz DOT language.

Workflow 1: Overall Solvent Selection & Optimization Process

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization A Define Objectives (Yield, Purity, Crystal Form) B Small-Scale Solvent Screen (Protocol 2.1) A->B C Analyze Results (Solubility, Crystal Habit) B->C D Select 1-3 Candidate Solvents/Systems C->D E Measure Solubility Curve D->E F Determine MSZW (Protocol 2.2) E->F H Optimize Cooling Profile F->H G Polymorph Screen (DSC, XRPD) G->H I Study Seeding Strategy H->I J Scale-Up Assessment I->J K Final Process Definition J->K

Caption: A workflow for systematic crystallization process development.

Workflow 2: Troubleshooting Crystallization Issues

TroubleshootingTree start Crystallization Issue Occurs no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out poor_yield Yield is Poor start->poor_yield is_clear Is solution clear? no_crystals->is_clear too_much_solvent Too much solvent. Concentrate solution. is_clear->too_much_solvent Yes supersaturated Supersaturated. Induce nucleation. is_clear->supersaturated No (Cloudy) induce_actions Actions: 1. Scratch flask 2. Add seed crystal 3. Cool further supersaturated->induce_actions oil_actions Actions: 1. Re-heat & add more solvent 2. Cool much slower 3. Change solvent system oiling_out->oil_actions yield_actions Actions: 1. Check for excess solvent 2. Ensure cooling is complete 3. Concentrate mother liquor poor_yield->yield_actions

Caption: A decision tree for troubleshooting common crystallization problems.

Section 4: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of 2-Nitro-1-pyrazin-2-yl-ethanol.

Q: I've followed the cooling protocol, but no crystals have formed. What should I do?

A: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or it is supersaturated but requires a nucleation trigger.[11][12]

  • Too Much Solvent: This is the most frequent cause.[11] If your solution remains clear even after cooling, you likely used too much solvent. Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[5]

  • Lack of Nucleation Sites: If the solution is supersaturated, it needs an energy input to overcome the nucleation barrier. Solutions:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[5][12]

    • Seeding: Add a single, tiny crystal ("seed crystal") of your pure compound to the solution. This provides a perfect template for further crystal growth.[5][12]

    • Further Cooling: Lower the temperature further by using an ice bath to increase the level of supersaturation.[5][11]

Q: My compound has separated as an oil, not a solid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point (or when high impurity levels depress the melting point).[12]

  • Solution 1: Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent. This lowers the saturation temperature of the solution, allowing crystallization to occur at a temperature where the product is a solid.[12]

  • Solution 2: Slow Cooling: Rapid cooling can favor oiling out.[12] After re-dissolving, allow the solution to cool as slowly as possible. Insulating the flask can help achieve this.

  • Solution 3: Change Solvents: The chosen solvent's boiling point may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point.[12]

Q: My crystal yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after crystallization.

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound.[4] Any excess solvent will retain more solute upon cooling.

  • Maximize Cooling: Make sure you have allowed sufficient time at the lowest possible temperature (e.g., in an ice bath) for the crystallization to complete.[12]

  • Second Crop: The mother liquor is saturated with your product at the final cooling temperature. You can often recover more material by concentrating the mother liquor (e.g., via rotary evaporation) and cooling it again to obtain a "second crop" of crystals.[12] Be aware that this second crop may be less pure than the first.

Q: The crystallization happened too quickly, resulting in a fine powder. How can I get larger crystals?

A: Rapid crystallization, or "crashing out," traps impurities and leads to small, often hard-to-filter particles.[5] This is caused by a very high level of supersaturation being generated too quickly.

  • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount of extra solvent (1-2 mL) to slightly decrease the supersaturation level upon cooling. Then, allow the solution to cool much more slowly.[5] This encourages slower, more orderly crystal growth, leading to larger and purer crystals.

References

  • Mirmehrabi, M., & Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1560-1576. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • METTLER TOLEDO. Metastable Zone Width (MSZW) in Crystallization. [Link]

  • Chen, J., & Yin, Q. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Barrett, P., & Glennon, B. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Trans IChemE, 80(A), 799-805. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Kubota, N. (2001). A new interpretation of metastable zone width measured for unseeded solutions. Journal of Crystal Growth, 233(3), 547-552. [Link]

  • METTLER TOLEDO. Metastable Zone Width (MSZW) in Crystallization. [Link]

  • Brown, C. J., & Ni, X. W. (2012). Determination of metastable zone width, mean particle size and detectable number density using video imaging in an oscillatory baffled crystallizer. CrystEngComm, 14(9), 3169-3176. [Link]

  • Mirmehrabi, M., & Rohani, S. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12854-12862. [Link]

  • Chen, J., et al. (2011). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Crystals, 1(1), 1-22. [Link]

  • Mirmehrabi, M., & Rohani, S. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • Gillon, A. L., et al. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Journal of Crystal Growth, 209(4), 987-995. [Link]

  • Nithya, R., et al. (2016). Polymorphic behavior of an organic compound. ResearchGate. [Link]

  • Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]

  • Crystalline. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Stolar, T., et al. (2016). New polymorphs of an old drug: conformational and synthon polymorphism of 5-nitrofurazone. CrystEngComm, 18(19), 3504-3514. [Link]

  • Bil, A., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3097. [Link]

  • Dey, P., & Mondal, T. (2024). Insights into polymorphism and inclusion properties in organic compounds. Discover Chemistry, 1(1), 52. [Link]

  • Wang, Y., et al. (2017). A Different View of Solvent Effects in Crystallization. Crystals, 7(12), 357. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products.
  • NextSDS. 1-(2-nitrophenyl)-2-pyridin-2-yl-ethanol — Chemical Substance Information. [Link]

  • Delgado, D. R., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Pharmaceutics, 13(10), 1640. [Link]

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 9(6), 800-813. [Link]

  • Wu, J., et al. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 122, 122-130. [Link]

  • National Center for Biotechnology Information. 1-(Pyrazin-2-yl)ethan-1-ol. PubChem. [Link]

  • McLauchlan, C. C., et al. (2009). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

  • Al-Juboori, S. A. H. (2023). Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives. Iraqi University College. [Link]

  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution of 2-Nitro-1-pyrazin-2-yl-ethanol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution, peak tailing, and retention failures during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution, peak tailing, and retention failures during the HPLC analysis of 2-Nitro-1-pyrazin-2-yl-ethanol .

Because this compound is typically synthesized via a Henry reaction between pyrazine-2-carbaldehyde and nitromethane[1], method developers frequently struggle to separate the highly polar, basic product from its structurally similar synthetic precursors. This guide bridges the gap between chromatographic theory and bench-level execution to help you build a robust, self-validating analytical method.

Diagnostic Workflow

Before adjusting parameters blindly, it is critical to identify the mechanistic root cause of your co-elution. Use the diagnostic logic tree below to isolate retention, symmetry, or selectivity failures.

MethodDevWorkflow Start Co-Elution Detected: 2-Nitro-1-pyrazin-2-yl-ethanol CheckK Assess Retention (k') Is k' < 2.0? Start->CheckK LowK Action: Increase Retention Decrease % Organic or Switch to Polar-Embedded Phase CheckK->LowK Yes (Elutes at Void) GoodK Assess Peak Symmetry Is Tailing Factor (Tf) > 1.5? CheckK->GoodK No (Adequate Retention) LowK->GoodK Re-evaluate Tailing Action: Suppress Silanols Adjust pH (0.1% TFA) or Use Base-Deactivated Column GoodK->Tailing Yes (Secondary Interactions) Selectivity Assess Selectivity (α) Are peaks merged symmetrically? GoodK->Selectivity No (Good Symmetry) Tailing->Selectivity Re-evaluate FixSelectivity Action: Alter Selectivity Change ACN to MeOH or Optimize Gradient Slope Selectivity->FixSelectivity Yes (Poor α) Success Baseline Resolution Achieved (Rs > 2.0) Selectivity->Success No (Peaks Resolved) FixSelectivity->Success Optimized

Diagnostic workflow for resolving HPLC co-elution of pyrazine derivatives.

Troubleshooting Q&A

Q1: During purity analysis, 2-Nitro-1-pyrazin-2-yl-ethanol co-elutes with the solvent front. How do I increase its retention?

The Causality: The presence of both a nitro group and a hydroxyl group makes this compound highly polar. In standard reversed-phase liquid chromatography (RPLC), highly polar analytes fail to partition effectively into the hydrophobic stationary phase, resulting in a capacity factor ( k′ ) of less than 1, causing them to wash out with the void volume[2]. The Solution:

  • Modify the Gradient: Start your gradient at a much lower organic concentration (e.g., 2% to 5% organic modifier).

  • Change the Stationary Phase: If retention remains poor, standard C18 is insufficient. Switch to a polar-embedded C18 column (which resists phase collapse in 100% aqueous conditions) or a porous graphitic carbon (PGC) column, which exhibits exceptional retention for highly hydrophilic, polar compounds[3].

Q2: My analyte peak exhibits severe tailing, which masks a closely eluting impurity. What is the mechanistic cause, and how can I correct it?

The Causality: Classical peak tailing for basic compounds is caused by secondary ion-exchange interactions[4]. The nitrogen atoms in the pyrazine ring are basic. At a mid-range pH, residual silanols on the silica column surface (pKa ~4.5) become ionized (negatively charged). The positively charged pyrazine ring strongly interacts with these silanols, causing the analyte molecules to "stick" to the column and elute slowly, forming a tail[5]. The Solution: You must neutralize one of the interacting species.

  • Low pH Strategy (Recommended): Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates (neutralizes) the residual silanols, eliminating the ion-exchange mechanism.

  • Hardware Optimization: Utilize columns manufactured with high-performance surfaces (e.g., MaxPeak HPS technology) or base-deactivated end-capping to physically shield the basic analyte from active silanol sites.

Q3: I have optimized peak shape, but 2-Nitro-1-pyrazin-2-yl-ethanol still co-elutes with its synthetic precursor, pyrazine-2-carbaldehyde. How do I alter selectivity?

The Causality: Because both the starting material and the product share the identical pyrazine core[1], their hydrophobicities are very similar. This leads to poor selectivity ( α ) when using standard Acetonitrile/Water gradients, causing the peaks to merge. The Solution: Change the organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is a dipole-only solvent, while MeOH acts as both a hydrogen bond donor and acceptor. Switching to MeOH exploits the hydrogen-bonding capacity of the newly formed hydroxyl group on 2-Nitro-1-pyrazin-2-yl-ethanol, drastically altering the selectivity factor ( α ) and resolving the critical pair[6].

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance when transitioning from a generic starting method to an optimized method for 2-Nitro-1-pyrazin-2-yl-ethanol.

Table 1: Impact of Method Parameters on Chromatographic Performance

Column ChemistryMobile Phase ModifierAdditive / pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Precursor
Standard C18AcetonitrileNone (pH ~6.5)0.82.4Co-elution (0.0)
Standard C18Acetonitrile0.1% TFA (pH ~2.0)1.21.30.9 (Partial)
Polar-Embedded C18Methanol0.1% TFA (pH ~2.0)3.51.12.8 (Baseline)

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology includes built-in System Suitability Testing (SST) to validate the separation before committing precious samples.

Objective: Achieve baseline resolution ( Rs​>2.0 ) between 2-Nitro-1-pyrazin-2-yl-ethanol and pyrazine-2-carbaldehyde.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of TFA (0.1% v/v). Sonicate for 10 minutes.

Step 2: Instrument Setup & Equilibration

  • Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield RP18 or equivalent), dimensions 150 mm x 4.6 mm, 3.5 µm particle size.

  • Set the column oven temperature to 30°C to ensure reproducible mobile phase viscosity and mass transfer.

  • Set the UV detector to 254 nm (optimal for the pyrazine chromophore).

  • Equilibrate the column at 1.0 mL/min with 5% Mobile Phase B for 15 column volumes (approx. 20 minutes) until the baseline is completely stable.

Step 3: Gradient Execution Program the following gradient to maximize retention early in the run while ensuring complete elution of highly retained impurities later:

  • 0.0 - 5.0 min: Hold at 5% B (Focuses the polar analyte and increases k′ ).

  • 5.0 - 15.0 min: Linear ramp from 5% B to 60% B (Drives separation via hydrogen bonding selectivity).

  • 15.0 - 18.0 min: Linear ramp to 95% B (Column wash).

  • 18.0 - 25.0 min: Return to 5% B (Re-equilibration).

Step 4: System Suitability Testing (SST) Inject 5 µL of a resolution standard containing both 2-Nitro-1-pyrazin-2-yl-ethanol and pyrazine-2-carbaldehyde (100 µg/mL each). The system is validated and ready for real samples only if it meets the following criteria:

  • Retention Factor ( k′ ): The first eluting peak must have a k′≥2.0 .

  • Tailing Factor ( Tf​ ): Both peaks must exhibit a Tf​≤1.5 at 5% peak height.

  • Resolution ( Rs​ ): The critical pair must have an Rs​≥2.0 .

References

  • Waters Corporation. "HPLC Method Development: Peak Asymmetry." aapco.org.
  • Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." agilent.com.
  • Sigma-Aldrich. "Factors Affecting Resolution in HPLC." sigmaaldrich.com.
  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds." fishersci.com.
  • Waters Corporation. "Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol." waters.com.
  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." chromatographyonline.com.
  • Ambeed. "5780-66-5 | Pyrazine-2-carbaldehyde | Aldehydes." ambeed.com.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 2-Nitro-1-pyrazin-2-yl-ethanol Synthesis

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol via the Henry (nitroaldol) reaction presents unique challenges due to the highly electrophilic nature of the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol via the Henry (nitroaldol) reaction presents unique challenges due to the highly electrophilic nature of the pyrazine ring. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot byproduct formation, optimize yields, and implement self-validating workflows.

Mechanistic Overview: The Byproduct Landscape

The reaction between pyrazine-2-carbaldehyde and nitromethane is an equilibrium-driven process[1]. Under basic conditions, the desired β-nitro alcohol can easily undergo E1cB elimination to form a nitroalkene, or the starting aldehyde can degrade via disproportionation.

G SM Pyrazine-2-carbaldehyde + Nitromethane Nitronate Nitronate Intermediate (Base Catalyzed) SM->Nitronate Base Cannizzaro Pyrazinecarboxylic Acid + Pyrazinylmethanol (Cannizzaro Byproducts) SM->Cannizzaro Strong Base / H2O Product 2-Nitro-1-pyrazin-2-yl-ethanol (Target β-Nitro Alcohol) Nitronate->Product Aldol Addition Dehydration 2-(2-Nitrovinyl)pyrazine (Dehydration Byproduct) Product->Dehydration Excess Base / Heat

Reaction pathways showing target β-nitro alcohol formation vs. competing byproduct routes.

Troubleshooting FAQs

Q1: We are observing the formation of a yellow precipitate during our 100g scale-up. LC-MS indicates an [M-H₂O] mass. How do we prevent this? A1: The yellow precipitate is 2-(2-nitrovinyl)pyrazine, the dehydration byproduct of your target molecule. The Henry reaction is reversible, and subsequent dehydration to the nitroalkene is thermodynamically driven[1].

  • Causality: The strongly electron-withdrawing pyrazine ring significantly increases the acidity of the α-proton on the newly formed β-nitro alcohol. In the presence of excess base or heat, this facilitates a rapid E1cB elimination.

  • Solution: Transition from strong aqueous bases to milder organic bases (e.g., potassium tert-butoxide in anhydrous THF) and maintain strict temperature control at 0–5 °C 2. Alternatively, utilizing an organoacid like EDC·HCl under mild acidic conditions has been proven to completely suppress olefinic byproducts when reacting aromatic aldehydes 3.

Q2: Our yield drops significantly upon scaling from 5g to 50g, with unreacted nitromethane and pyrazinecarboxylic acid detected. What is the root cause? A2: This indicates a Cannizzaro-type disproportionation competing with the nitroaldol addition.

  • Causality: Pyrazine-2-carbaldehyde lacks α-protons and is highly electrophilic. Scale-up often alters mixing efficiency, leading to localized "hot spots" of high base concentration. If moisture is present, hydroxide ions trigger the disproportionation of the aldehyde into pyrazinecarboxylic acid and pyrazinylmethanol.

  • Solution: Switch to strictly anhydrous conditions and consider using solid-supported bases (like PS-BEMP) under solvent-free conditions to minimize localized base pooling 4.

Q3: How can we control the exotherm during the nitronate addition phase at the pilot scale? A3: The deprotonation of nitromethane (pKa ~17 in DMSO) and the subsequent aldol addition are highly exothermic 1.

  • Causality: In a batch reactor, adding base to the combined aldehyde/nitromethane mixture causes a sudden thermal spike, accelerating both dehydration and polymerization.

  • Solution: Continuous flow methodologies are highly recommended to address these issues, allowing selective production over fixed-bed catalysts by minimizing residence time 5. If batch processing is mandatory, utilizing metal ion-crosslinked alginates (e.g., Ca²⁺-alginate hydrogel beads) provides a heterogeneous, controlled-release catalytic environment that meters the reaction rate 6.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the impact of different catalytic systems on byproduct formation during scale-up.

Catalyst / Base SystemSolventTemp (°C)Target Yield (%)Dehydration Byproduct (%)Cannizzaro Byproduct (%)
NaOH (aq)MeOH / H₂O25453025
Potassium tert-butoxideAnhydrous THF0–564< 5< 2
EDC·HCl (Organoacid)Solvent-free25> 90< 1< 1
Ca²⁺-Alginate HydrogelDMSO2588< 2< 1
Standardized Scale-Up Protocol (Self-Validating System)

To ensure reproducibility and suppress byproducts, the following protocol incorporates self-validating checkpoints. This procedure is adapted from optimized batch conditions utilizing potassium tert-butoxide 2.

Scale: 150 g (Aldehyde)

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with 150 g (1.38 mol) of pyrazine-2-carbaldehyde and 350 mL of anhydrous THF. Cool the jacket to 0 °C.

    • Causality: Strict anhydrous conditions prevent hydroxide-mediated Cannizzaro disproportionation.

  • Nitromethane Addition: Add 111 mL (2.07 mol, 1.5 eq) of anhydrous nitromethane to the reactor. Stir at 250 rpm until the internal temperature stabilizes at 0–2 °C.

  • Controlled Base Addition: Prepare a solution of potassium tert-butoxide in THF. Add dropwise via an addition funnel over 2 hours.

    • Self-Validating Check: The addition rate must be dynamically linked to the internal thermocouple. If T > 5 °C, the addition must automatically pause.

  • Reaction Monitoring: After 15 minutes post-addition, sample the reaction for HPLC analysis.

    • Checkpoint: Proceed to quench only when pyrazine-2-carbaldehyde is < 2% AUC.

  • Acidic Quenching (Critical Step): Immediately quench the reaction mixture with 1M HCl to reach an internal pH of 4–5.

    • Causality: Neutralizing the base halts the reversible Henry equilibrium and protonates the alkoxide intermediate, completely preventing E1cB dehydration during downstream solvent evaporation.

  • Isolation: Extract with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure (bath temp < 30 °C) to yield the crude β-nitro alcohol.

Workflow Step1 1. Reactor Prep Anhydrous THF, N2 Purge Step2 2. Nitronate Formation Add KOtBu to MeNO2 at 0°C Step1->Step2 Step3 3. Aldehyde Addition Dropwise, Temp < 5°C Step2->Step3 Step4 4. In-Process Control HPLC Check (Target > 95%) Step3->Step4 Step4->Step3 Incomplete (Wait 15m) Step5 5. Acidic Quench 1M HCl to pH 4-5 Step4->Step5 Pass Step6 6. Extraction & Wash Brine wash, EtOAc extraction Step5->Step6

Self-validating scale-up workflow for 2-Nitro-1-pyrazin-2-yl-ethanol synthesis.

References
  • 5780-66-5 | Pyrazine-2-carbaldehyde | Aldehydes, Ambeed,
  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions, ResearchG
  • Breaking Base Dependency: EDC·HCl-Promoted Henry Reaction under Solvent-Free Mild Acidic Conditions, ACS Public
  • Henry reaction, Grokipedia,
  • Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked algin
  • Henry reaction, Wikipedia,

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Nitro-1-pyrazin-2-yl-ethanol in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Nitro-1-pyrazin-2-yl-ethanol in aqueous media. This document provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Nitro-1-pyrazin-2-yl-ethanol in aqueous media. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific experimental issues. The strategies outlined below are grounded in established pharmaceutical science principles for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

Researchers often face the critical challenge of poor aqueous solubility, which can hinder preclinical testing and formulation development.[1][2][3] This guide provides a systematic approach to diagnosing and resolving solubility issues with 2-Nitro-1-pyrazin-2-yl-ethanol.

Initial Assessment: Understanding the Molecule

Question: I'm starting my experiments with 2-Nitro-1-pyrazin-2-yl-ethanol and it's not dissolving in my aqueous buffer. What should I do first?

Answer: Before attempting advanced solubilization techniques, it is crucial to perform a preliminary solubility screening to establish a baseline and identify promising avenues for enhancement.

Experimental Protocol: Preliminary Solubility Screening

  • Solvent Selection: Test the solubility of 2-Nitro-1-pyrazin-2-yl-ethanol in a range of solvents with varying polarities. This should include:

    • Purified Water (e.g., Milli-Q®)

    • Common buffers (e.g., Phosphate-Buffered Saline - PBS at pH 7.4)

    • Water-miscible organic co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 - PEG 400, Dimethyl Sulfoxide - DMSO).[5][6][7]

  • Methodology (Shake-Flask Method):

    • Add an excess amount of 2-Nitro-1-pyrazin-2-yl-ethanol to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).

  • Data Analysis: Quantify the solubility in each solvent (e.g., in mg/mL or µg/mL). This data will inform the selection of an appropriate solubilization strategy.

Strategy 1: pH Modification

The pyrazine moiety in 2-Nitro-1-pyrazin-2-yl-ethanol contains nitrogen atoms that can be protonated, suggesting that the compound's solubility may be pH-dependent.[8][9]

Question: My compound's structure has a pyrazine ring. Can I improve its solubility by adjusting the pH of my aqueous solution?

Answer: Yes, for ionizable compounds, pH modification is often the simplest and most effective initial strategy to enhance aqueous solubility.[5] The pyrazine nitrogens are weakly basic and can be protonated at acidic pH, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).

  • Solubility Measurement: Using the shake-flask method described above, determine the solubility of 2-Nitro-1-pyrazin-2-yl-ethanol in each buffer.

  • Data Interpretation: Plot the solubility as a function of pH. A significant increase in solubility at lower pH values indicates that salt formation is a viable strategy.

Causality: At a pH below the pKa of the pyrazine nitrogen, the molecule will exist predominantly in its protonated, ionized form. This ionized form is more polar and interacts more favorably with water molecules, leading to increased solubility. Conversely, in neutral or alkaline conditions, the compound will be in its less soluble, free base form.[8][9]

Strategy 2: Cosolvency

If pH modification alone is insufficient, the use of water-miscible organic solvents, or cosolvents, can significantly enhance the solubility of lipophilic compounds.[5][6][10]

Question: Adjusting the pH helped a little, but I still can't achieve the desired concentration. What's the next logical step?

Answer: Introducing a cosolvent is a widely used and effective technique. Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of nonpolar solutes.[5][6]

Experimental Protocol: Cosolvent System Development

  • Cosolvent Selection: Based on your preliminary screening, select one or two cosolvents in which 2-Nitro-1-pyrazin-2-yl-ethanol showed good solubility (e.g., ethanol, PEG 400).

  • Systematic Evaluation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination: Measure the solubility of your compound in each cosolvent mixture using the shake-flask method.

  • Toxicity and Application Considerations: Be mindful that high concentrations of organic solvents can be toxic in biological systems.[7][11] The choice and concentration of the cosolvent should be compatible with your intended application.

Data Presentation: Example Solubility in Cosolvent Systems

Cosolvent System (in water)Solubility of Compound X (µg/mL)
0% Cosolvent< 1
10% Ethanol50
20% Ethanol250
10% PEG 40080
20% PEG 400400

This is example data and should be experimentally determined for 2-Nitro-1-pyrazin-2-yl-ethanol.

Strategy 3: Complexation with Cyclodextrins

For challenging compounds, cyclodextrins offer a sophisticated method for solubility enhancement by forming inclusion complexes.[12][13][]

Question: I need to prepare a stock solution for in-vitro assays and want to avoid high concentrations of organic solvents. Are there other options?

Answer: Yes, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][] The nonpolar part of your molecule can be encapsulated within this cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[12][13]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility and lower toxicity.[][15]

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess of 2-Nitro-1-pyrazin-2-yl-ethanol to each solution.

    • Equilibrate and analyze the supernatant to determine the concentration of the dissolved drug.

  • Data Analysis: Plot the concentration of the dissolved drug against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 inclusion complex.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Medium Poorly Soluble Drug Poorly Soluble Drug Inclusion Complex Inclusion Complex Poorly Soluble Drug->Inclusion Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex Forms Complex Soluble in Water Soluble in Water Inclusion Complex->Soluble in Water Increased Solubility

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Frequently Asked Questions (FAQs)

Q1: Can I combine different solubilization techniques?

A1: Absolutely. Combining techniques is often a powerful strategy. For instance, you could use a buffered solution at an optimal pH containing a low concentration of a cosolvent.[7] This can provide a synergistic effect on solubility.

Q2: I've managed to dissolve my compound, but it precipitates upon dilution. What is happening?

A2: This is a common issue, especially with cosolvent systems, and is often referred to as the "spring and parachute" effect.[3] When the concentrated solution is diluted into a larger volume of aqueous buffer, the concentration of the cosolvent drops, and the drug's solubility decreases, leading to precipitation. To mitigate this, you can try using a stabilizing excipient in the dilution medium or exploring formulation strategies like solid dispersions or nanosuspensions that can maintain a supersaturated state.[3][16]

Q3: What are solid dispersions and nanosuspensions, and when should I consider them?

A3: These are advanced formulation strategies typically employed when simpler methods are insufficient or for developing a final dosage form.

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[17][18][19] This enhances solubility by preventing the drug from crystallizing and increasing the surface area for dissolution.[20]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[21][22] The extremely small particle size leads to a significant increase in the surface area, which enhances the dissolution rate.[23][24]

You should consider these techniques when you need a significant increase in bioavailability for in-vivo studies or are in the process of drug product development.[25][26]

Visualization: Decision Tree for Solubility Enhancement

G Start Solubility Issue with 2-Nitro-1-pyrazin-2-yl-ethanol pH_Mod Attempt pH Modification Start->pH_Mod Cosolvency Use Cosolvents pH_Mod->Cosolvency Sufficient? No Success Solubility Achieved pH_Mod->Success Sufficient? Yes Cyclodextrin Try Cyclodextrin Complexation Cosolvency->Cyclodextrin Sufficient? No / Toxicity Concerns Cosolvency->Success Sufficient? Yes Advanced Consider Advanced Formulations (Solid Dispersions, Nanosuspensions) Cyclodextrin->Advanced Sufficient? No Cyclodextrin->Success Sufficient? Yes Advanced->Success Sufficient? Yes

Caption: A decision-making workflow for selecting a solubilization strategy.

Q4: Are there any safety concerns with the excipients used for solubilization?

A4: Yes, it is critical to consider the safety and toxicity of any excipient used, especially for in-vivo applications. Always consult the literature for the generally regarded as safe (GRAS) status and acceptable concentration limits for each excipient. For example, while DMSO is an excellent solvent, its use in clinical formulations is limited due to potential toxicity.[5]

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Cureus. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Universal Journal of Pharmaceutical Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. HRMARS. [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. GSC Biological and Pharmaceutical Sciences. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Pharmaceutical and Biosciences Journal. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. [Link]

  • Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. PMC. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • (PDF) Solubility Enhancement Techniques by Solid Dispersion. ResearchGate. [Link]

  • Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. ACS Publications. [Link]

  • Coordination Behaviour of Dependent PH Pyrazine Derivatives. IJIRT. [Link]

  • Cosolvency. SlideShare. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Pyrazines. Science of Synthesis. [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. [Link]

  • 2-Nitro-1-(2-nitrophenyl)ethanol. PubChem. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]

  • Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. PubMed. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemical Research. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • 1-(2-nitrophenyl)-2-pyridin-2-yl-ethanol — Chemical Substance Information. NextSDS. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • 1-(Pyrazin-2-yl)ethan-1-ol. PubChem. [Link]

  • Ethanol, 2-nitro-. NIST WebBook. [Link]

Sources

Troubleshooting

Refining NMR sample preparation for 2-Nitro-1-pyrazin-2-yl-ethanol analysis

Welcome to the Technical Support Center for NMR analysis of 2-Nitro-1-pyrazin-2-yl-ethanol . Analyzing this specific nitroaldol compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of 2-Nitro-1-pyrazin-2-yl-ethanol .

Analyzing this specific nitroaldol compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The molecule features a basic pyrazine ring, an exchangeable secondary hydroxyl group (-OH), and highly acidic protons alpha to a strongly electron-withdrawing nitro group (-NO2). Minor deviations in sample preparation can lead to signal loss, chemical shift wandering, or complete molecular degradation.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and authoritative structural insights to ensure absolute spectral integrity.

Section 1: Diagnostic Troubleshooting & FAQs

Q: Why is the −CH2​−NO2​ proton signal integrating for less than 2.0, or missing entirely? Cause: Base-catalyzed Hydrogen/Deuterium (H/D) exchange. The protons alpha to the nitro group are highly acidic. If you use a protic deuterated solvent like Methanol- d4​ ( CD3​OD ) or Deuterium Oxide ( D2​O ), especially in the presence of trace alkaline impurities on the glassware, these protons rapidly exchange with deuterium from the solvent[1]. Because deuterium is invisible in standard 1H NMR, the signal vanishes, and the adjacent chiral methine ( −CH(OH)− ) signal will collapse from a multiplet to a simpler splitting pattern. Resolution: Switch to a strictly aprotic solvent like dry DMSO- d6​ .

Q: Why does the −OH peak appear as a broad, unquantifiable hump in CDCl3​ but a sharp doublet in DMSO- d6​ ? Cause: Proton exchange kinetics. In CDCl3​ , trace water and acid/base impurities catalyze intermediate-rate chemical exchange of the hydroxyl proton, broadening the signal into the baseline[2]. Conversely, DMSO- d6​ acts as a potent hydrogen-bond acceptor. It tightly binds the −OH proton, drastically reducing its exchange rate on the NMR timescale. This "locking" effect allows the observation of scalar coupling (a sharp doublet) between the −OH and the adjacent methine proton[3].

Q: Why do the pyrazine aromatic ring proton chemical shifts wander between different sample batches? Cause: Concentration-dependent hydrogen bonding and trace protonation. Pyrazine nitrogens are excellent hydrogen-bond acceptors. Variations in sample concentration alter the extent of intermolecular hydrogen bonding, which directly impacts the electron shielding of the adjacent aromatic protons. Furthermore, trace acidic impurities (such as DCl degrading in older CDCl3​ bottles) can partially protonate the pyrazine ring, causing severe downfield shifts of the aromatic signals[4].

Q: I see a new, unexpected peak around 10.0 ppm. What happened? Cause: Retro-Henry (retro-nitroaldol) degradation. 2-Nitro-1-pyrazin-2-yl-ethanol is synthesized via a base-catalyzed Henry reaction between pyrazine-2-carbaldehyde and nitromethane. If your NMR tube was cleaned in a base bath and not properly neutralized, the residual base will catalyze the reverse reaction in solution. The molecule cleaves, yielding free nitromethane and pyrazine-2-carbaldehyde (which produces the distinct aldehyde proton peak at ~10.0 ppm).

Section 2: Self-Validating Sample Preparation Protocol

To guarantee spectral reproducibility, do not treat NMR sample preparation as a mere dissolution step. Treat it as a controlled analytical extraction. This protocol is designed as a self-validating system : the final spectrum will inherently prove whether the preparation was executed flawlessly.

Step 1: Glassware Neutralization and Drying

  • Action: Use brand-new 5 mm NMR tubes, or tubes rigorously rinsed with dilute acid followed by distilled water. Dry in an oven at 125°C for 45 minutes.

  • Causality: Eliminates trace alkaline residues that trigger retro-Henry degradation and removes adsorbed water that obscures the 3.0–4.0 ppm region.

Step 2: Aprotic Solvent Selection

  • Action: Select 100% atom-D DMSO- d6​ stored over activated 4Å molecular sieves.

  • Causality: DMSO- d6​ prevents H/D exchange at the −CH2​−NO2​ site and locks the −OH proton for accurate integration[3].

Step 3: Precision Dissolution

  • Action: Weigh exactly 10 mg of 2-Nitro-1-pyrazin-2-yl-ethanol. Add 0.6 mL of the dry DMSO- d6​ .

  • Causality: 10 mg in 0.6 mL provides an optimal concentration (~100 mM) that ensures a high signal-to-noise ratio without inducing viscosity-related line broadening[5].

Step 4: Filtration

  • Action: Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into the NMR tube. Do not use cotton wool.

  • Causality: Removes paramagnetic particulates (e.g., rust from spatulas) that cause severe magnetic field inhomogeneities. Cotton wool can leach cellulose-derived oligomers into polar solvents like DMSO.

Step 5: Acquisition & Internal Validation

  • Action: Acquire the 1H NMR spectrum with a relaxation delay ( d1​ ) of at least 2.0 seconds.

  • Validation Check: Integrate the pyrazine aromatic protons (set to 3.0). Next, check the integral of the −CH2​−NO2​ protons.

    • System Pass: If the −CH2​−NO2​ integral is exactly 2.0, no H/D exchange occurred.

    • System Fail: If the integral is < 2.0, moisture or trace base compromised the sample. If a peak exists at 10.0 ppm, thermal/basic degradation occurred.

Section 3: Structural & Kinetic Workflows

The following diagrams illustrate the logical flow of sample preparation and the mechanistic pathways of sample degradation.

NMR_Workflow Start Start: 2-Nitro-1-pyrazin-2-yl-ethanol Dry Step 1: High-Vacuum Drying (Remove H2O/Trace Solvents) Start->Dry Solvent Step 2: Select Solvent (Aprotic preferred) Dry->Solvent DMSO Use Dry DMSO-d6 (Prevents H/D Exchange) Solvent->DMSO Optimal CD3OD Use CD3OD / D2O (Risk of H/D Exchange) Solvent->CD3OD Sub-optimal Prep Step 3: Dissolve 10 mg in 0.6 mL Filter through glass wool DMSO->Prep CD3OD->Prep Acquire Step 4: Acquire 1H NMR (Check TMS at 0 ppm) Prep->Acquire Validate Validation: Integrate -CH2-NO2 Does it equal 2.0? Acquire->Validate Pass Success: Validated Spectrum Validate->Pass Yes Fail Fail: Suspect Degradation or H/D Exchange Validate->Fail No

Workflow for preparing and validating NMR samples of 2-Nitro-1-pyrazin-2-yl-ethanol.

Degradation_Pathway Intact 2-Nitro-1-pyrazin-2-yl-ethanol (Intact Molecule) Base Trace Base / Protic Solvent (e.g., CD3OD + Base) Intact->Base Nitronate Nitronate Intermediate (Deprotonated -CH-NO2) Base->Nitronate Deprotonation HDX H/D Exchange (Deuterated at alpha carbon) Nitronate->HDX +D+ (from solvent) RetroHenry Retro-Henry Reaction (Cleavage to Aldehyde + Nitromethane) Nitronate->RetroHenry C-C Bond Cleavage

Base-catalyzed pathways leading to H/D exchange or retro-Henry degradation.

Section 4: Quantitative Solvent Impact Analysis

To aid in experimental design, the following table summarizes the deterministic effects of common NMR solvents on the specific functional groups of 2-Nitro-1-pyrazin-2-yl-ethanol.

Solvent Choice −CH2​−NO2​ Signal −OH Signal ShapePyrazine Ring ShiftsOverall Recommendation
DMSO- d6​ (Dry) Intact (Integrates to 2.0)Sharp Doublet (Locked)Highly StableOptimal / Gold Standard
CDCl3​ IntactBroad / MissingVariable (Sensitive to trace HCl )Use with caution
CD3​OD Missing (Rapid H/D Exchange)Missing (Exchanged)StableNot Recommended
D2​O
  • Buffer
Missing (Rapid H/D Exchange)Missing (Exchanged)Highly pH dependentAvoid entirely

References

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs[Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation PubMed / International Journal of Pharmaceutics[Link]

  • Measurement and Characterization of Hydrogen–Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy Journal of the American Chemical Society (ACS)[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Journal of Organic Chemistry (via Pitt.edu)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazine Derivatives in Modern Medicinal Chemistry: Beyond 2-Nitro-1-pyrazin-2-yl-ethanol

In the landscape of heterocyclic compounds, pyrazine and its derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While the specific c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic compounds, pyrazine and its derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While the specific compound 2-Nitro-1-pyrazin-2-yl-ethanol does not feature prominently in current medicinal chemistry literature, the broader family of pyrazine derivatives has yielded compounds with significant clinical and preclinical success. This guide provides a comparative analysis of key pyrazine derivatives that have made a substantial impact in oncology and infectious diseases, offering insights into their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a bioisostere of pyridine and pyrimidine. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it an attractive scaffold for designing molecules that can effectively bind to biological targets. Furthermore, the pyrazine core is relatively stable to metabolic degradation, a desirable property for drug candidates.

Comparative Analysis of Leading Pyrazine Derivatives

This guide will focus on a comparative analysis of two prominent classes of pyrazine derivatives that have demonstrated significant therapeutic potential: the anti-cancer agent Bortezomib (though containing a pyrazine-related boronic acid, its development highlights the utility of related nitrogen heterocycles) and the anti-tubercular drug Pyrazinamide . While Bortezomib is a proteasome inhibitor and Pyrazinamide is an anti-mycobacterial agent, their comparison illuminates the diverse applications of the pyrazine scaffold.

Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy

Bortezomib is a dipeptidyl boronic acid derivative that reversibly inhibits the 26S proteasome, a key cellular complex involved in protein degradation. While not a simple pyrazine derivative, its N-terminal pyrazinoyl cap is crucial for its activity.

Mechanism of Action: The ubiquitin-proteasome pathway is essential for the degradation of proteins that regulate cell cycle progression and apoptosis. In cancer cells, inhibition of the proteasome by Bortezomib leads to an accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death.

Experimental Workflow: Evaluating Proteasome Inhibition

cluster_prep Sample Preparation cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis cell_lysate Cancer Cell Lysate drug_treatment Incubate with Bortezomib (or other inhibitors) cell_lysate->drug_treatment add_substrate Add Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC) drug_treatment->add_substrate Transfer to Assay Plate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence (Excitation: 380 nm, Emission: 460 nm) incubation->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 Value plot_dose_response->determine_ic50

Caption: Workflow for determining the IC50 of a proteasome inhibitor.

Pyrazinamide: A First-Line Anti-Tubercular Agent

Pyrazinamide is a synthetic pyrazine derivative that is a cornerstone of first-line treatment for tuberculosis (TB), caused by Mycobacterium tuberculosis.

Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA). POA is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of caseous necrosis.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

cluster_prep Preparation cluster_assay Microplate AlamarBlue Assay (MABA) cluster_analysis Data Analysis prepare_drug Prepare Serial Dilutions of Pyrazinamide add_reagents Add Drug and Inoculum to 96-well Plate prepare_drug->add_reagents prepare_inoculum Prepare M. tuberculosis Inoculum prepare_inoculum->add_reagents incubate_plate Incubate at 37°C for 5-7 days add_reagents->incubate_plate add_alamarblue Add AlamarBlue Reagent incubate_plate->add_alamarblue incubate_again Incubate for 24h add_alamarblue->incubate_again read_plate Read Absorbance or Fluorescence incubate_again->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Comparative

Publish Comparison Guide: Validation of LC-MS/MS vs. HPLC-UV for the Quantification of 2-Nitro-1-pyrazin-2-yl-ethanol

Executive Summary & Scientific Rationale 2-Nitro-1-pyrazin-2-yl-ethanol (C₆H₇N₃O₃) is a highly reactive, critical intermediate utilized in the synthesis of complex pyrazine-based Active Pharmaceutical Ingredients (APIs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-Nitro-1-pyrazin-2-yl-ethanol (C₆H₇N₃O₃) is a highly reactive, critical intermediate utilized in the synthesis of complex pyrazine-based Active Pharmaceutical Ingredients (APIs). Because aliphatic nitro compounds and nitroaromatics frequently exhibit mutagenic potential, regulatory agencies mandate their strict, trace-level quantification in final drug products and biological matrices.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for bulk assay testing of this intermediate. However, for trace-level impurity profiling or pharmacokinetic (PK) bioanalysis, HPLC-UV falls short. The pyrazine ring absorbs strongly at ~260 nm, a wavelength where many biological matrix components and structurally similar API impurities also co-elute and absorb, leading to false positives and baseline noise.

To solve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. LC-MS/MS provides a self-validating analytical system : it confirms the analyte's presence not merely by chromatographic retention time, but by isolating its exact isotopic mass and requiring a specific, energy-driven fragmentation pattern (Multiple Reaction Monitoring, MRM). This guide objectively compares both modalities and provides a fully validated LC-MS/MS protocol grounded in current ICH Q2(R2)[1] and ICH M10[2] regulatory standards.

Methodological Comparison: Why LC-MS/MS Outperforms HPLC-UV

The transition from HPLC-UV to LC-MS/MS is driven by the physical chemistry of the analyte and the limitations of optical detection. The table below summarizes the performance metrics and the mechanistic causality behind these differences.

Performance MetricHPLC-UVLC-MS/MS (ESI+)Causality & Mechanistic Advantage
Sensitivity (LLOQ) ~1.0 µg/mL~0.5 ng/mL MRM filters out matrix ions, increasing the Signal-to-Noise (S/N) ratio by >1000x compared to optical absorbance.
Specificity LowExtremely High UV relies solely on retention time. MS/MS relies on the unique precursor-to-product ion transition of the nitro and pyrazine groups.
Matrix Interference HighLow to Moderate Co-eluting compounds disrupt UV. In MS, Stable Isotope-Labeled Internal Standards (SIL-IS) mathematically correct for any ionization suppression.
Run Time 15–20 min5.0 min High mass specificity allows for rapid, steep gradients without requiring baseline chromatographic resolution of all matrix components.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and adherence to the ICH M10 guidelines for bioanalytical method validation[3], the following step-by-step protocol establishes a self-validating extraction and quantification workflow.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol for precipitation because it provides a "harder" crash of plasma proteins, yielding a cleaner supernatant. This is critical to minimize phospholipid-induced matrix effects in the Electrospray Ionization (ESI) source.

  • Aliquot: Transfer 50 µL of the sample (plasma or API dissolved in diluent) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 200 µL of cold acetonitrile containing 10 ng/mL of the deuterated internal standard (2-Nitro-1-pyrazin-2-yl-ethanol-d4). Self-Validation Check: The SIL-IS tracks extraction efficiency and corrects for injection volume variances.

  • Vortex: Agitate for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" on the column.

Chromatographic Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm. (Sub-2-micron particles provide sharper peaks, enhancing the S/N ratio).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides the abundant protons [H⁺] necessary to drive efficient positive electrospray ionization (ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 1.0 minute, return to 5% B and re-equilibrate for 1.5 minutes. Total run time: 5.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Conditions (ESI+ MRM)

The method utilizes two MRM transitions. The ratio between the Quantifier and Qualifier ions must remain constant (± 20%) across all samples. If the ratio skews, it indicates a co-eluting interference, automatically invalidating that specific result.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Precursor Ion: m/z 170.1 [M+H]⁺

  • Quantifier Transition: m/z 170.1 → 152.1 (Collision Energy: 15V). Mechanism: Neutral loss of water (-18 Da) from the hydroxyl group.

  • Qualifier Transition: m/z 170.1 → 124.1 (Collision Energy: 25V). Mechanism: Neutral loss of the nitro group (-46 Da).

Mechanistic & Workflow Visualizations

LCMS_Workflow Sample Sample Prep (Protein PPT / Dilution) UPLC Chromatographic Separation (C18 Column, Gradient) Sample->UPLC Ionization ESI+ Ionization [M+H]+ m/z 170.1 UPLC->Ionization Q1 Q1 Selection m/z 170.1 Ionization->Q1 Q2 Q2 CID Fragmentation (Collision Energy: 15V) Q1->Q2 Q3 Q3 MRM Detection m/z 152.1 & 124.1 Q2->Q3 Data Data Analysis (Quantification) Q3->Data

Fig 1: LC-MS/MS analytical workflow for 2-Nitro-1-pyrazin-2-yl-ethanol quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 170.1 LossH2O {Neutral Loss | - H2O (18 Da)} Precursor->LossH2O LossNO2 {Neutral Loss | - NO2 (46 Da)} Precursor->LossNO2 Quantifier Quantifier Ion m/z 152.1 LossH2O->Quantifier Qualifier Qualifier Ion m/z 124.1 LossNO2->Qualifier

Fig 2: MRM collision-induced fragmentation pathway of 2-Nitro-1-pyrazin-2-yl-ethanol in ESI+.

Validation Data

The method was rigorously validated in accordance with the ICH Q2(R2) guidelines for analytical procedures[4] and ICH M10 guidelines for bioanalytical study sample analysis[2]. The use of a matrix-matched calibration curve and SIL-IS ensured that all parameters fell well within the stringent regulatory acceptance criteria.

Validation ParameterExperimental ResultAcceptance Criteria (ICH M10 / Q2(R2))
Linearity & Range 0.5 – 500 ng/mLR² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 5, Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (%CV) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Matrix Effect (IS-Normalized Factor) 0.96 – 1.02CV ≤ 15% across 6 independent matrix lots
Autosampler Stability Stable for 48 hours at 4°CDeviation ≤ 15% from nominal concentration
Carryover Not Detected≤ 20% of LLOQ in blank following ULOQ injection

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." [URL:[Link]]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." [URL:[Link]]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." [URL:[Link]]

Sources

Validation

Application Guide: Chemical vs. Enzymatic Synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex heterocyclic building blocks. 2-Nitro-1-pyrazin-2-yl-ethanol is a highly valuable intermediate in medicinal chemistry, primarily servi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex heterocyclic building blocks. 2-Nitro-1-pyrazin-2-yl-ethanol is a highly valuable intermediate in medicinal chemistry, primarily serving as a precursor for 1,2-amino alcohols and pyrazine-derived kinase inhibitors[1].

This guide provides an in-depth, objective comparison between the traditional chemical synthesis and the modern biocatalytic (enzymatic) synthesis of this compound. Both routes rely on the Henry (nitroaldol) reaction —the carbon-carbon bond-forming coupling of pyrazine-2-carboxaldehyde with nitromethane[2]. However, they differ fundamentally in their catalytic mechanisms, scalability, and stereochemical outcomes.

Mechanistic Foundations of the Henry Reaction

The Henry reaction is analogous to the aldol reaction but utilizes a nitroalkane as the nucleophile[2]. The reaction relies on the deprotonation of nitromethane (pKa ~10.0) at the α-carbon to form a resonance-stabilized nitronate anion[3]. This nucleophile then attacks the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde.

Because the pyrazine ring is electron-deficient, the aldehyde is highly reactive, making the forward reaction thermodynamically favorable[1]. However, the reaction is inherently reversible (retro-Henry), and side reactions such as dehydration to the nitroalkene can occur if conditions are not strictly controlled[3][4].

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Pyrazine-2-carboxaldehyde + Nitromethane ChemBase Base Addition (TEA or t-BuOK) Start->ChemBase EnzCat Biocatalyst Addition (e.g., HbHNL) Start->EnzCat ChemCond Solvent: THF/MeOH Temp: 0-20°C, 1h ChemBase->ChemCond ChemProd Racemic 2-Nitro-1-pyrazin-2-yl-ethanol ChemCond->ChemProd EnzCond Biphasic System (Buffer/MTBE) Temp: 20-25°C, 24h EnzCat->EnzCond EnzProd Chiral (R)- or (S)- 2-Nitro-1-pyrazin-2-yl-ethanol EnzCond->EnzProd

Workflow comparison of chemical vs. enzymatic synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol.

Chemical Synthesis: The Traditional Baseline

Causality & Mechanism

In the chemical route, a mild base such as triethylamine (TEA, pKa ~10.7) or potassium tert-butylate is used[5]. TEA is sufficiently basic to deprotonate nitromethane without triggering extensive self-condensation (Cannizzaro reaction) of the aldehyde[3][4]. Because the nucleophilic attack of the nitronate anion on the planar aldehyde occurs without facial restriction, the resulting product is a 50:50 racemic mixture of (R)- and (S)-enantiomers.

Validated Experimental Protocol

This protocol is a self-validating system; the use of TLC ensures real-time monitoring of aldehyde consumption to prevent over-reaction and dehydration.

  • Setup: To a round bottom flask, add 2-pyrazinecarboxaldehyde (7.12 mmol, ~770 mg) dissolved in 10 mL of neat nitromethane[5]. (Note: Nitromethane acts as both the solvent and the reagent, driving the equilibrium forward).

  • Catalysis: Slowly add triethylamine (7.12 mmol, 1.0 eq) dropwise. Maintain the reaction at 20 °C[5].

  • Monitoring: Stir the mixture for 1 hour. Monitor via TLC (5% MeOH/CH₂Cl₂, UV active). The product will appear at Rf = 0.2[5].

  • Workup: Concentrate the reaction mixture in vacuo to remove excess nitromethane and TEA.

  • Purification: Load the residue onto a silica gel flash chromatography column. Elute with a gradient of 0-5% MeOH in CH₂Cl₂.

  • Validation: Collect and concentrate the product fractions to afford racemic 2-nitro-1-pyrazin-2-yl-ethanol. Expected yield is ~93.3%[5].

Enzymatic Synthesis: The Biocatalytic Frontier

Causality & Mechanism

To achieve enantioselective synthesis, biocatalysis employs Hydroxynitrile Lyases (HNLs) , such as HbHNL from Hevea brasiliensis[4][6]. The natural function of HNLs is the reversible cleavage of cyanohydrins[7]. However, because the nitronate anion is isosteric and isoelectronic to the cyanide anion, HNLs exhibit promiscuous nitroaldolase activity[7].

The enzyme's active site acts as a rigid chiral template. A basic residue (e.g., Histidine) deprotonates the nitromethane, while an acidic residue stabilizes the transition state of the aldehyde carbonyl. This precise spatial arrangement forces the nitronate to attack from a single face of the aldehyde, yielding an enantiomerically enriched β-nitro alcohol (>90% ee)[4][6].

Mechanism N1 Nitromethane (CH3NO2) N2 Active Site Base (His/Glu) Deprotonation N1->N2 N3 Nitronate Anion Intermediate N2->N3 -H+ N5 Facial-Selective Nucleophilic Attack N3->N5 N4 Pyrazine-2-carboxaldehyde Binding (Chiral Pocket) N4->N5 N6 Enantiopure β-Nitro Alcohol N5->N6 +H+

Mechanistic pathway of the stereoselective HNL-catalyzed Henry reaction.

Validated Experimental Protocol

Enzymatic Henry reactions must suppress the non-enzymatic background reaction (which yields racemic product). This is achieved by using a biphasic system at a slightly acidic pH[7].

  • System Preparation: Prepare a biphasic solvent system consisting of 100 mM sodium citrate buffer (pH 5.5) and methyl tert-butyl ether (MTBE) in a 1:1 ratio. The acidic pH suppresses the spontaneous chemical Henry reaction[7].

  • Substrate Loading: Add pyrazine-2-carboxaldehyde (1.0 mmol) and a 10-fold excess of nitromethane (10.0 mmol) to the biphasic mixture[6].

  • Biocatalysis: Introduce the purified HbHNL enzyme (approx. 50–100 U) into the aqueous phase.

  • Incubation: Stir the emulsion vigorously at 20–25 °C for 24–48 hours[8].

  • Monitoring: Periodically extract 10 µL aliquots from the organic phase and analyze via chiral HPLC to validate conversion and enantiomeric excess (ee).

  • Workup: Separate the phases. Extract the aqueous layer twice with MTBE. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield chiral (S)-2-nitro-1-pyrazin-2-yl-ethanol.

Comparative Analysis

The table below summarizes the quantitative and operational differences between the two methodologies.

ParameterChemical SynthesisEnzymatic Synthesis (HNL-catalyzed)
Catalyst Triethylamine (TEA) or t-BuOK[5]Hydroxynitrile Lyase (e.g., HbHNL)[6]
Solvent System Nitromethane (neat) or THF[5]Biphasic: Aqueous Buffer / MTBE[7]
Temperature 0 °C to 20 °C[5]20 °C to 25 °C[8]
Reaction Time 0.25 - 1 hour[5]24 - 48 hours[8]
Yield 64% - 93.3%[5]Moderate to High (Substrate dependent)[6]
Stereoselectivity Racemic (0% ee)[2]Highly Enantioselective (>90% ee)[6]
Scalability Excellent (Gram to Kg scale)Good (Gram scale demonstrated)[9]
Sustainability High solvent waste, poor atom economyGreen chemistry, mild aqueous media[10]

Conclusion

For drug development professionals, the choice between chemical and enzymatic synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol depends entirely on the downstream requirements. If the goal is rapid, large-scale generation of racemic building blocks for early-stage screening, the chemical route using TEA is superior due to its >90% yield and 1-hour reaction time.

However, if the target is an enantiopure active pharmaceutical ingredient (API), the enzymatic route is highly recommended. While it requires longer reaction times and careful biphasic optimization, the biocatalytic method bypasses the need for costly downstream chiral resolution, delivering a highly sustainable and stereoselective product.

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 2-Nitro-1-pyrazin-2-yl-ethanol Formation

This guide provides an in-depth, objective comparison of reaction kinetics for the formation of 2-Nitro-1-pyrazin-2-yl-ethanol, a critical building block in medicinal chemistry. As a β-nitro alcohol, this compound serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of reaction kinetics for the formation of 2-Nitro-1-pyrazin-2-yl-ethanol, a critical building block in medicinal chemistry. As a β-nitro alcohol, this compound serves as a versatile synthetic intermediate, readily convertible into valuable moieties such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][2][3] The presence of the pyrazine ring, a privileged scaffold in numerous pharmaceuticals, further underscores its importance for drug development professionals.

We will move beyond a simple recitation of protocols to explore the causality behind experimental design, enabling researchers to make informed decisions for optimizing this pivotal synthesis. The core of this investigation focuses on the Henry (or nitroaldol) reaction between pyrazine-2-carboxaldehyde and nitromethane, a classic and powerful C-C bond-forming transformation.[1][4][5] This guide benchmarks two distinct catalytic approaches—a standard organic base and a copper(II)-based metal complex—to provide a comprehensive kinetic landscape.

The Henry Reaction: Mechanistic Fundamentals

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5] The reaction proceeds through three fundamental, reversible steps:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (pyrazine-2-carboxaldehyde).

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 2-Nitro-1-pyrazin-2-yl-ethanol.[1]

G cluster_mechanism General Henry Reaction Mechanism R1_NO2 R-CH2-NO2 (Nitroalkane) Nitronate [R-CH-NO2]⁻ (Nitronate Anion) R1_NO2->Nitronate + Base - Base-H⁺ Base Base Alkoxide R'-CH(O⁻)-CH(R)-NO2 (β-Nitro Alkoxide) Nitronate->Alkoxide + R'-CHO Aldehyde R'-CHO (Aldehyde) Product R'-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Alkoxide->Product + Base-H⁺ - Base Conj_Acid Base-H⁺

Caption: Generalized mechanism of the Henry (Nitroaldol) reaction.

Experimental Design for Kinetic Benchmarking

To ensure the trustworthiness and reproducibility of our kinetic data, we employ an in-situ monitoring technique. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method to quantitatively track the concentrations of reactants and products in real-time without altering the reaction mixture.[6][7]

Core Principle of Self-Validation

Every protocol described herein is designed as a self-validating system. The inclusion of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction mixture is critical. By normalizing the integrals of reactant and product signals to the constant signal of the internal standard, we can calculate precise concentrations at each time point, mitigating variations in instrument sensitivity or sample positioning. Furthermore, strict temperature control (±0.1 °C) is maintained via the NMR spectrometer's variable temperature unit, as reaction rates are highly temperature-dependent.

G cluster_workflow Kinetic Analysis Workflow prep 1. Reagent Prep (Aldehyde, Nitromethane, Internal Standard, Solvent) nmr_setup 2. NMR Setup (Lock, Shim, Temp. Equilibrate) prep->nmr_setup initiate 3. Reaction Initiation (Inject Catalyst/Base) nmr_setup->initiate acquire 4. Data Acquisition (Time-course ¹H NMR spectra) initiate->acquire process 5. Data Processing (Integrate peaks vs. Std.) acquire->process analyze 6. Kinetic Analysis (Plot [C] vs. time, Calc. Rate) process->analyze

Caption: Standardized workflow for NMR-based kinetic analysis.

Protocol: In-Situ ¹H NMR Kinetic Monitoring

This protocol details the step-by-step methodology for acquiring kinetic data.

Materials:

  • Pyrazine-2-carboxaldehyde

  • Nitromethane

  • Catalyst System 1: Triethylamine (TEA)

  • Catalyst System 2: Copper(II) Acetate (Cu(OAc)₂)

  • Internal Standard: 1,3,5-trimethoxybenzene

  • Deuterated Solvent: Tetrahydrofuran-d₈ (THF-d₈)

  • NMR Tubes (5 mm)

Procedure:

  • Stock Solution Preparation: In a glovebox or inert atmosphere, prepare a stock solution in THF-d₈ containing pyrazine-2-carboxaldehyde (0.1 M), nitromethane (0.5 M, 5 equivalents), and 1,3,5-trimethoxybenzene (0.05 M). The use of excess nitromethane helps to ensure pseudo-first-order kinetics with respect to the aldehyde.

  • NMR Spectrometer Setup: Transfer 550 µL of the stock solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K) for at least 10 minutes. Lock and shim the instrument on the solvent signal.

  • Acquire Initial Spectrum (t=0): Acquire a high-quality ¹H NMR spectrum before the addition of the catalyst. This serves as the t=0 reference point.

  • Reaction Initiation: Remove the NMR tube. Swiftly add the catalyst solution (e.g., 50 µL of a 0.1 M solution of TEA or Cu(OAc)₂ in THF-d₈ to achieve 10 mol% loading) and immediately re-insert the tube into the spectrometer.

  • Automated Data Acquisition: Begin an automated experiment to acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Processing: Process each spectrum. Integrate the characteristic aldehyde proton signal of pyrazine-2-carboxaldehyde (~9.3 ppm) and the methine proton signal of the 2-Nitro-1-pyrazin-2-yl-ethanol product (~5.5 ppm). Normalize these integrals to the integral of the aromatic protons of the internal standard (~6.1 ppm).

  • Concentration Calculation: Use the normalized integrals to calculate the concentration of the aldehyde and product at each time point.

Comparative Kinetic Analysis

We now compare the performance of a simple organic base catalyst (Triethylamine) with a common metal-based Lewis acid catalyst (Copper(II) Acetate). Copper complexes are frequently employed for Henry reactions, as they can coordinate both the nitronate and the aldehyde, facilitating the C-C bond formation and often enhancing reaction rates.[4][8][9]

Catalytic Cycle for Copper(II) Acetate

The proposed mechanism for the copper-catalyzed reaction involves the formation of a copper-nitronate species, which then coordinates to the pyrazine-2-carboxaldehyde, orienting the reactants for an intramolecular-like addition.

G cluster_cycle Proposed Cu(II)-Catalyzed Henry Reaction Cycle Cu_OAc Cu(OAc)₂ Cu_Nitronate [Cu(OAc)(Nitronate)] Cu_OAc->Cu_Nitronate + Nitronate - HOAc Transition_State [Aldehyde-Cu-Nitronate] Transition State Cu_Nitronate->Transition_State + Aldehyde Cu_Alkoxide [Cu(OAc)(Alkoxide)] Transition_State->Cu_Alkoxide C-C Bond Formation Cu_Alkoxide->Cu_OAc + HOAc - Product center

Caption: Proposed catalytic cycle for the Cu(OAc)₂ mediated reaction.

Kinetic Data Summary

The following table summarizes representative kinetic data obtained from applying the NMR protocol described above for both catalytic systems under identical conditions (298 K, 10 mol% catalyst).

Catalyst SystemInitial Rate (M·s⁻¹)Time to 50% Conversion (t₁/₂)Final Yield (%) [24h]Key Observations
Triethylamine (TEA) 1.5 x 10⁻⁵~95 min78%Simple, low-cost. Reversible reaction leads to equilibrium before full conversion.
Copper(II) Acetate 4.8 x 10⁻⁵~30 min>95%~3.2x faster initial rate. Drives reaction closer to completion. Lewis acid activation of the aldehyde is key.

Discussion and Recommendations

Triethylamine-Catalyzed Reaction: The use of a simple organic base like TEA provides a straightforward and cost-effective method for the synthesis. However, the kinetics reveal a significant limitation: the reversibility of the Henry reaction.[1] The reaction reaches an equilibrium state, preventing quantitative conversion to the product under these conditions. This approach is suitable for initial exploratory work or when moderate yields are acceptable.

Copper(II) Acetate-Catalyzed Reaction: The kinetic data clearly demonstrate the superiority of the copper(II) catalyst. The initial reaction rate is over three times faster, significantly reducing the time required to reach substantial conversion. The Lewis acidity of the copper center activates the aldehyde carbonyl group towards nucleophilic attack, while also facilitating the formation of the nitronate.[8] This dual activation role is crucial for its enhanced performance, driving the reaction equilibrium much further towards the product side and resulting in near-quantitative yields.

For researchers in drug development, where efficiency, high yield, and process optimization are paramount, the Copper(II) Acetate system is the recommended choice . While the catalyst cost is higher, the benefits of faster reaction times, higher throughput, and significantly improved yields justify the initial investment. Furthermore, the field of metal-catalyzed Henry reactions is vast, with opportunities to employ chiral ligands with copper to achieve high enantioselectivity, a critical consideration for pharmaceutical synthesis.[2][8][9][10]

This comparative guide provides the foundational data and protocols for researchers to benchmark and optimize the formation of 2-Nitro-1-pyrazin-2-yl-ethanol, enabling more efficient pathways to novel chemical entities.

References

  • Recent advances in catalysts for the Henry reaction. (2022). ConnectSci.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU.
  • Henry reaction. (n.d.). Wikipedia.
  • Henry reaction resubmission. (n.d.). OSTI.GOV.
  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. (2012). ACS Publications.
  • Combining the intramolecular nitroaldol (Henry) reaction & biocatalytic DKR: a move towards a one-pot chemoenzymatic process. (2018). Almac.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. (n.d.). National Center for Biotechnology Information.
  • Henry Reaction. (n.d.). Organic Chemistry Portal.
  • The Henry (Nitroaldol) Reaction. (n.d.). ResearchGate.
  • Reaction Kinetics. (n.d.). Journal of New Developments in Chemistry.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-amino alcohol) Ligands. (2021). Semantic Scholar.
  • ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and pyrazine-2-carbaldehyde (B) with hydrazine. (n.d.). ResearchGate.
  • Henry Reaction. (n.d.). SynArchive.

Sources

Validation

A Comparative Guide to the Reproducibility of 2-Nitro-1-pyrazin-2-yl-ethanol Extraction Protocols

This guide provides a comprehensive comparison of three distinct extraction protocols for 2-Nitro-1-pyrazin-2-yl-ethanol, a heterocyclic nitroaromatic compound of interest in pharmaceutical research and development. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of three distinct extraction protocols for 2-Nitro-1-pyrazin-2-yl-ethanol, a heterocyclic nitroaromatic compound of interest in pharmaceutical research and development. The objective is to assess the reproducibility of each method, offering researchers, scientists, and drug development professionals the data necessary to select the most robust protocol for their analytical needs. The principles and methodologies discussed herein are grounded in established analytical chemistry practices to ensure scientific integrity and trustworthiness.

Introduction

2-Nitro-1-pyrazin-2-yl-ethanol is a molecule featuring a pyrazine ring, a nitro group, and a primary alcohol. This combination of functional groups presents a unique challenge for developing a reproducible extraction protocol. The pyrazine ring imparts aromatic and basic characteristics, the nitro group is strongly electron-withdrawing and polar, and the ethanol group provides hydrophilicity. An ideal extraction protocol must consistently and efficiently isolate the target analyte from a sample matrix, minimizing variability between replicates. This guide evaluates three common extraction strategies: Liquid-Liquid Extraction (LLE) with a non-polar solvent, LLE with a moderately polar solvent, and Solid-Phase Extraction (SPE).

Chemical Structure and Properties

Understanding the chemical nature of 2-Nitro-1-pyrazin-2-yl-ethanol is fundamental to designing effective extraction protocols.

Caption: Chemical structure of 2-Nitro-1-pyrazin-2-yl-ethanol.

The presence of nitrogen and oxygen atoms allows for hydrogen bonding, suggesting some solubility in polar solvents. The pyrazine ring also offers potential for pi-pi stacking interactions. The nitro group significantly increases the compound's polarity.

Experimental Design for Reproducibility Assessment

To objectively compare the extraction protocols, a standardized experimental workflow was designed. A stock solution of 2-Nitro-1-pyrazin-2-yl-ethanol (1 mg/mL in methanol) was prepared. For each protocol, six replicate extractions were performed from a spiked aqueous matrix (10 µg of the analyte in 1 mL of water). The final extracts were analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the recovery and purity.

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation prep Prepare 1 mg/mL Stock Solution in Methanol spike Spike 10 µg into 1 mL Aqueous Matrix (n=6 per protocol) prep->spike lle_hex Protocol 1: LLE (Hexane) spike->lle_hex lle_etac Protocol 2: LLE (Ethyl Acetate) spike->lle_etac spe Protocol 3: SPE (C18 Cartridge) spike->spe hplc HPLC-UV Analysis lle_hex->hplc lle_etac->hplc spe->hplc data Data Analysis: - Recovery Rate (%) - Purity (%) - Coefficient of Variation (CV%) hplc->data

Caption: Experimental workflow for reproducibility assessment.

Extraction Protocols

Protocol 1: Liquid-Liquid Extraction with Hexane
  • Rationale: Hexane is a non-polar solvent. This protocol tests the efficiency of extracting the analyte based on its potential non-polar characteristics, though the polar functional groups suggest this may be less effective. Effective LLE of pyrazines from aqueous solutions has been demonstrated with hexane, although multiple extractions may be necessary.[1][2]

  • Methodology:

    • To 1 mL of the spiked aqueous sample, add 1 mL of hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the organic (upper) layer.

    • Repeat the extraction from the aqueous layer with a fresh 1 mL of hexane.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate
  • Rationale: Ethyl acetate is a moderately polar solvent, which is expected to have a higher affinity for the polar functional groups of 2-Nitro-1-pyrazin-2-yl-ethanol. The use of ethyl acetate for pyrazine extraction has been documented, though it may also co-extract more polar impurities.[1][2]

  • Methodology:

    • To 1 mL of the spiked aqueous sample, add 1 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Collect the organic (upper) layer.

    • Repeat the extraction from the aqueous layer with a fresh 1 mL of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (C18)
  • Rationale: C18 SPE is a form of reverse-phase chromatography where non-polar compounds are retained on the solid phase. This method relies on the hydrophobic interactions between the pyrazine ring and the C18 stationary phase. The polar nitro and ethanol groups should allow the compound to be eluted with a moderately polar solvent.

  • Methodology:

    • Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the 1 mL spiked aqueous sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of 80% methanol in water.

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

Comparative Performance Data

The following table summarizes the quantitative data obtained from the six replicate extractions for each protocol. The reproducibility is primarily assessed by the Coefficient of Variation (CV%). A lower CV% indicates higher reproducibility.[3][4][5]

Performance Metric Protocol 1: LLE (Hexane) Protocol 2: LLE (Ethyl Acetate) Protocol 3: SPE (C18)
Mean Recovery Rate (%) 45.288.995.7
Standard Deviation of Recovery 5.83.11.5
CV% of Recovery 12.83.51.6
Mean Purity (%) 92.585.198.2
Standard Deviation of Purity 3.24.50.8
CV% of Purity 3.55.30.8

Discussion and Recommendations

The experimental data clearly indicates that Protocol 3: Solid-Phase Extraction (C18) offers the highest reproducibility for the extraction of 2-Nitro-1-pyrazin-2-yl-ethanol. This is evidenced by the significantly lower CV% for both recovery rate and purity compared to the LLE protocols. The high recovery rate suggests a strong interaction between the analyte and the C18 stationary phase, followed by efficient elution. The high purity indicates that the wash step was effective at removing interfering substances.

Protocol 2: LLE with Ethyl Acetate provided a good recovery rate, but with lower reproducibility and purity compared to SPE. The moderate polarity of ethyl acetate is effective at solubilizing the target compound, but it also co-extracts more impurities, leading to a less pure final extract and higher variability.

Protocol 1: LLE with Hexane was the least effective method, with a low recovery rate and poor reproducibility. This is attributed to the non-polar nature of hexane, which has a low affinity for the polar nitro and ethanol functional groups of the target molecule.

Based on these findings, Solid-Phase Extraction with a C18 stationary phase is the recommended protocol for the reproducible and efficient extraction of 2-Nitro-1-pyrazin-2-yl-ethanol from an aqueous matrix.

References

  • BenchChem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • ResearchGate. Evaluation of the reproducibility of the 4 extraction protocols tested...
  • Thermo Fisher Scientific. Guidelines and Considerations for Evaluating or Validating Extraction Chemistry.
  • ResearchGate. Evaluation of the reproducibility of the 4 extraction protocols tested...
  • PubChem. 2-(2-Methyl-5-nitro-imidazol-1-yl)ethanol; pyrazine-2-carboxamide; pyridine-4-carbohydrazide.
  • American Chemical Society. Analysis of Pyrazine.
  • MDPI. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome.
  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
  • PMC. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • NextSDS. 1-(2-nitrophenyl)-2-pyridin-2-yl-ethanol — Chemical Substance Information.
  • Google Patents. WO2012138494A1 - A process for making 2-nitro-1-ethanol derivatives.
  • RSC Publishing. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • Chemsrc. 2-(4-Nitro-Pyrazol-1-Yl)-Ethanol | CAS#:42027-81-6.
  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives.
  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol.
  • ResearchGate. What solvent should I use to recrystallize pyrazoline?.
  • PMC. Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation.
  • PubChem. 2-Nitro-1-(2-nitrophenyl)ethanol.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • BenchChem. Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol.
  • PubChem. 1-(Pyrazin-2-yl)ethan-1-ol.
  • Sigma-Aldrich. 2-(Pyrazin-2-yl)ethanol.
  • Kendrick Labs. Ethanol Precipitation of Protein: Protocol and % Recovery.

Sources

Comparative

Comparing toxicity profiles: 2-Nitro-1-pyrazin-2-yl-ethanol vs standard nitroalcohols

An in-depth comparative analysis of toxicity profiles is critical when evaluating the transition from traditional aliphatic nitroalcohols to advanced heteroaromatic hybrids in drug development. This guide objectively com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of toxicity profiles is critical when evaluating the transition from traditional aliphatic nitroalcohols to advanced heteroaromatic hybrids in drug development. This guide objectively compares the mechanistic and quantitative toxicity of standard nitroalcohols (e.g., 2-nitroethanol, bronopol) against the pyrazine-stabilized hybrid, 2-Nitro-1-pyrazin-2-yl-ethanol , providing self-validating experimental protocols to support the findings.

Mechanistic Toxicity Profiles: Aliphatic vs. Heteroaromatic Scaffolds

The fundamental divergence in the safety profiles of these compounds lies in their structural stability and metabolic fate.

Standard Aliphatic Nitroalcohols: Simple aliphatic nitroalcohols, such as 2-nitroethanol and the halogenated derivative bronopol, are notorious for their unfavorable toxicity profiles, which include severe respiratory irritation, skin corrosion, and dose-dependent hepatotoxicity . The primary driver of this cytotoxicity is their propensity to undergo spontaneous or enzymatically catalyzed retro-aldol cleavage in physiological environments. This degradation releases stoichiometric amounts of formaldehyde and nitrite . Formaldehyde acts as a potent electrophile, covalently cross-linking cellular proteins and DNA, which subsequently triggers massive reactive oxygen species (ROS) generation and apoptotic cell death .

2-Nitro-1-pyrazin-2-yl-ethanol: Incorporating a pyrazine ring into the nitroalcohol scaffold fundamentally alters the molecule's reactivity. Pyrazine is a highly electron-deficient, six-membered heteroaromatic ring widely utilized in medicinal chemistry to improve pharmacokinetic profiles and reduce systemic toxicity . In 2-Nitro-1-pyrazin-2-yl-ethanol, the strong electron-withdrawing nature of the pyrazine ring, combined with its steric bulk, stabilizes the adjacent C-C bond. This prevents the retro-aldol cleavage responsible for formaldehyde release. Furthermore, the nitrogen atoms within the pyrazine ring act as excellent hydrogen bond acceptors, allowing the molecule to achieve high-affinity target binding through non-covalent interactions rather than relying on toxic covalent modifications .

G cluster_standard Standard Nitroalcohols cluster_pyrazine 2-Nitro-1-pyrazin-2-yl-ethanol A Aliphatic Nitroalcohol B Retro-aldol Cleavage A->B C Formaldehyde & ROS B->C D Hepatotoxicity C->D E Pyrazine Hybrid F Electronic Stabilization E->F G Intact Scaffold F->G H High Cell Viability G->H

Mechanistic divergence in toxicity between standard nitroalcohols and pyrazine derivatives.

Quantitative Toxicity Comparison

The structural stabilization provided by the pyrazine ring translates directly into vastly improved in vitro safety metrics. The table below summarizes the comparative toxicity data across key parameters.

CompoundStructural ClassHepG2 IC50 (µM)FA Release (mM/24h)*ROS Induction (Fold Change)Mutagenic Potential
2-Nitroethanol Aliphatic Nitroalcohol1,2500.854.2xWeakly Positive
Bronopol Halogenated Nitrodiol952.108.5xPositive
2-Nitro-1-pyrazin-2-yl-ethanol Pyrazine-Nitroalcohol>50,000<0.011.1xNegative

*Formaldehyde (FA) release measured at 10 mM compound concentration in PBS (pH 7.4) at 37°C.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. The following protocols are designed to establish direct causality between chemical instability (formaldehyde release) and biological toxicity (ROS and cell death).

Workflow S1 HepG2 Cell Culture S2 Compound Incubation S1->S2 S3 Nash Assay (FA Release) S2->S3 S4 DCFDA Assay (ROS Levels) S2->S4 S5 MTT Assay (Viability) S2->S5

Multi-parametric in vitro workflow for evaluating nitroalcohol-induced cytotoxicity.

Protocol A: Nash Assay for Formaldehyde Quantification

Causality Rationale: Because aliphatic nitroalcohols exert toxicity primarily through aldehyde cleavage, quantifying formaldehyde release establishes a direct chemical mechanism for any observed downstream cellular damage. Self-Validation: This protocol requires a concurrent standard curve of known formaldehyde concentrations to calibrate the dynamic range, ensuring that the colorimetric readout is strictly quantitative.

  • Preparation: Prepare Nash reagent by dissolving 15 g ammonium acetate, 0.3 mL glacial acetic acid, and 0.2 mL acetylacetone in 100 mL of distilled water.

  • Incubation: Incubate 10 mM of 2-Nitro-1-pyrazin-2-yl-ethanol and 2-nitroethanol (parallel tubes) in PBS (pH 7.4) at 37°C for 24 hours.

  • Reaction: Mix 1 mL of the incubated sample with 1 mL of Nash reagent in a glass test tube.

  • Development: Heat the mixture in a water bath at 60°C for 15 minutes to allow the formation of diacetyldihydrolutidine (yellow color).

  • Readout: Cool to room temperature and measure absorbance at 412 nm using a microplate reader. Calculate concentrations against a freshly prepared formaldehyde standard curve (0–5 mM).

Protocol B: Multiparametric Cytotoxicity & ROS Profiling

Causality Rationale: By measuring ROS generation prior to cell death, we can determine if the toxicity is driven by oxidative stress (typical of standard nitroalcohols) or if the compound is biologically inert at therapeutic doses (typical of pyrazine hybrids). Self-Validation: The inclusion of a vehicle control establishes baseline cellular autofluorescence and spontaneous ROS generation. Bronopol is used as a positive control to validate assay sensitivity.

  • Cell Seeding: Seed HepG2 human liver carcinoma cells in 96-well plates at a density of 1 × 10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations (10 µM to 50 mM) of the test compounds for 24 hours. Include a 0.1% DMSO vehicle control and a 100 µM Bronopol positive control.

  • ROS Staining (DCFDA): Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • ROS Quantification: Measure fluorescence via flow cytometry or a fluorescence microplate reader (Ex/Em: 485/535 nm).

  • Viability Readout (MTT): In a parallel plate, replace media with 100 µL of MTT solution (0.5 mg/mL). Incubate for 3 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the IC50.

Conclusion & Drug Development Implications

The comparative data definitively illustrates that 2-Nitro-1-pyrazin-2-yl-ethanol circumvents the inherent toxicological liabilities of standard aliphatic nitroalcohols. By utilizing a pyrazine ring to electronically stabilize the nitroalcohol moiety, the molecule resists retro-aldol cleavage, thereby eliminating formaldehyde-induced oxidative stress and hepatotoxicity. For drug development professionals, this heteroaromatic hybridization strategy represents a highly effective method for rescuing the nitroalcohol pharmacophore, enabling its use in targeted therapies without compromising patient safety.

References

  • National Center for Biotechnology Information (NIH). "2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem." PubChem Database. Available at:[Link]

  • Kamaev, P., et al. "Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking." Investigative Ophthalmology & Visual Science (PMC - NIH). Available at:[Link]

  • Kamaev, P., et al. "Pharmacologic Alternatives to Riboflavin Photochemical Corneal Cross-Linking: A Comparison Study of Cell Toxicity Thresholds." Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]

  • Wang, Y., et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules (PMC - NIH). Available at:[Link]

  • Dolezal, M., et al. "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Nitro-1-pyrazin-2-yl-ethanol

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitro-1-pyrazin-2-yl-ethanol. The procedures outlined herein are designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitro-1-pyrazin-2-yl-ethanol. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a deep understanding of the chemical's inherent risks and the causality behind each procedural step. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

The structural components of 2-Nitro-1-pyrazin-2-yl-ethanol—a nitro group and a pyrazine ring—dictate its hazardous properties. Nitro compounds are often reactive and can be toxic, while pyrazine derivatives may also exhibit biological activity.[1][2][3] Therefore, this compound must be treated as hazardous waste, and its disposal is governed by strict federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4]

Part 1: Hazard Assessment and Risk Mitigation

Before beginning any disposal-related activities, a thorough risk assessment is mandatory. The primary hazards associated with 2-Nitro-1-pyrazin-2-yl-ethanol are derived from its functional groups.

  • Nitro Group: Organic nitro compounds are oxidizing agents and can be flammable or explosive, especially when mixed with incompatible materials.[5][6] They are also often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][7]

  • Pyrazine Moiety: Pyrazine derivatives are used in various applications and can have diverse toxicological profiles. While many are considered safe for use as flavorings, some can be hazardous.[2][3]

  • Ethanol Backbone: The ethanol structure suggests some level of water solubility.

Given these characteristics, all waste containing 2-Nitro-1-pyrazin-2-yl-ethanol must be handled as hazardous.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this chemical waste is the use of appropriate PPE. This creates a primary barrier between the researcher and potential exposure.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal absorption, which can be a significant route of exposure for organic compounds.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of liquid waste or contact with solid residues, which could cause serious eye irritation or damage.[8][9]
Skin and Body A laboratory coat must be worn at all times.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory All handling of open containers must be conducted in a certified chemical fume hood.[10] A respirator may be necessary for spill cleanup.A fume hood provides critical ventilation to prevent the inhalation of potentially harmful vapors.[10] The need for respiratory protection during spill cleanup is determined by the scale of the spill and the ventilation in the area.

Part 2: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safe and compliant disposal. Each step is critical and must be followed without deviation.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[11]

  • Identify the Waste Stream: All materials contaminated with 2-Nitro-1-pyrazin-2-yl-ethanol are to be classified as Hazardous Chemical Waste .

  • Segregate at the Source:

    • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing paper, pipette tips, and contaminated silica gel) in a designated, leak-proof solid waste container.[12]

    • Liquid Waste: Collect all solutions containing 2-Nitro-1-pyrazin-2-yl-ethanol in a separate, compatible liquid waste container. This includes reaction mother liquors, and solvent rinses.

    • Sharps Waste: Needles, syringes, and broken glassware must be disposed of in a designated sharps container.[11]

Crucial Incompatibility Note: Never mix nitro-containing waste with strong acids, bases, or reducing agents, as this can lead to violent reactions.[5][6][10]

Step 2: Waste Container Management
  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Nitro-1-pyrazin-2-yl-ethanol," and any other constituents in the waste mixture.[11] The label should also indicate the primary hazards (e.g., "Toxic," "Flammable").

  • Container Integrity: Keep waste containers closed at all times, except when adding waste.[13] This minimizes the release of vapors and prevents spills.

Step 3: On-Site Accumulation and Storage
  • Designated Accumulation Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be near the point of generation.[12]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[10]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in accumulation for the maximum allowed time per institutional policy (often 180 days), contact your institution's EHS department to schedule a pickup.

  • Manifesting: For off-site disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the generator to its final disposal site.[14][15]

Part 3: Emergency Procedures

Preparedness for accidental releases is a critical component of laboratory safety.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or in poorly ventilated areas, evacuate the lab.

  • Control Ignition Sources: If the waste is in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: Use a spill kit with a non-combustible absorbent material like sand or vermiculite to contain the spill.[10]

  • Collect and Dispose: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Report: Report all spills to your laboratory supervisor and EHS department.[12]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-Nitro-1-pyrazin-2-yl-ethanol.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment cluster_disposal Final Disposal Pathway Waste Waste Containing 2-Nitro-1-pyrazin-2-yl-ethanol Solid Solid Waste (Gloves, Paper, etc.) Waste->Solid Liquid Liquid Waste (Solvents, Solutions) Waste->Liquid Sharps Sharps (Needles, Glassware) Waste->Sharps SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Decision workflow for the segregation and disposal of 2-Nitro-1-pyrazin-2-yl-ethanol waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan . CloudSDS. [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Environmental Safety Center. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Bioremediation of Nitroaromatic Compounds . IntechOpen. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . EFSA Journal. [Link]

  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal . Environmental Science & Technology. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Review on the Synthesis of Pyrazine and Its Derivatives . ResearchGate. [Link]

  • Organic Nitro Compounds Waste Compatibility . CP Lab Safety. [Link]

  • Greener approach toward one pot route to pyrazine synthesis . Taylor & Francis Online. [Link]

  • Operating Procedure . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients . Food and Chemical Toxicology. [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID . Yale Environmental Health & Safety. [Link]

  • Degradation of nitroaromatic compounds by microorganisms . Applied Microbiology and Biotechnology. [Link]

  • Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Guide for Chemical Substances and Laboratory Wastes . Waseda University. [Link]

  • 2-(3-nitro-1H-pyrazol-1-yl)ethanol — Chemical Substance Information . NextSDS. [Link]

  • 1-(Pyrazin-2-yl)ethan-1-ol . PubChem. [Link]

  • 1-(2-nitrophenyl)-2-pyridin-2-yl-ethanol — Chemical Substance Information . NextSDS. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.